Copper(II) acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H8CuO4 |
|---|---|
Molecular Weight |
183.65 g/mol |
IUPAC Name |
acetic acid;copper |
InChI |
InChI=1S/2C2H4O2.Cu/c2*1-2(3)4;/h2*1H3,(H,3,4); |
InChI Key |
KTALHGBASZYOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.[Cu] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparations of Copper Ii Acetate and Its Derivatives
Refined Synthesis of Copper(II) Acetate (B1210297) Monohydrate and Anhydrous Forms
Copper(II) acetate, a compound with a rich history, can be synthesized in both its monohydrate and anhydrous forms through various refined methods. These methods range from traditional laboratory-scale preparations to large-scale industrial productions, each with its own set of optimizations and innovations.
Optimized Laboratory-Scale Syntheses
The anhydrous form of this compound can be obtained by heating the monohydrate form at 100 °C in a vacuum, which effectively removes the water of hydration. chemeurope.comatamanchemicals.com
A summary of a typical laboratory synthesis of this compound monohydrate is presented below:
| Step | Reactants | Process | Product |
| 1 | Copper(II) sulfate (B86663) pentahydrate, Sodium carbonate | Dissolving in water and mixing to form a precipitate. | Copper carbonate (intermediate) |
| 2 | Copper carbonate, Acetic acid | Reaction of the precipitate with acetic acid. | Aqueous this compound |
| 3 | Aqueous this compound | Evaporation/Concentration | Crystalline this compound monohydrate |
Industrial Production Routes and Innovations
On an industrial scale, this compound is typically prepared by heating copper(II) hydroxide (B78521) or basic copper(II) carbonate with acetic acid. wikipedia.orgatamanchemicals.com An innovative and more sustainable approach involves the utilization of waste from electronic and chemical industries. google.com Specifically, a method has been developed to produce this compound monohydrate from the spent copper-containing solutions used in etching printing boards. google.com This process involves mixing the spent solution with acetic acid and an acetate source like sodium acetate, ammonium (B1175870) acetate, or an alkaline metal acetate. google.com
The pH of the reaction solution is a critical parameter, with an optimal range between 0.5 and 7.0 to ensure the formation of pure this compound monohydrate with a high yield. google.com At a pH between 7.0 and 9.0, the product can be contaminated with basic copper(II) salts, and above a pH of 9.0, the formation of the tetraamminecopper(II) complex, [Cu(NH3)4]2+, prevents the precipitation of this compound. google.com The molar ratio of copper(II) to acetate is also crucial, with a ratio between 1.0:(2.0-25.0) being necessary for a high yield of the pure product. google.com
Synthesis of this compound Adducts and Coordination Complexes
This compound serves as a versatile precursor for the synthesis of a wide array of adducts and coordination complexes, leveraging various synthetic strategies.
Ligand-Exchange and Self-Assembly Approaches
Ligand-exchange reactions are a common method for synthesizing this compound adducts. Monodentate ligands can coordinate to the axial positions of the dimeric this compound structure. ias.ac.in For example, the reaction of this compound with adenine (B156593) can lead to the substitution of an acetate group by the adeninate moiety. ias.ac.in
Self-assembly is another powerful technique for constructing complex coordination architectures. The reaction of this compound monohydrate with pyrazole (B372694) in ethanol (B145695) can lead to the spontaneous self-assembly of a triangular trinuclear copper(II) pyrazolate complex. torvergata.it The formation of such structures is highly dependent on the nature of the ligand and the counter-ions present. torvergata.itmdpi.com For instance, using substituted pyrazoles can result in the formation of mononuclear or dinuclear complexes instead of the trinuclear assembly. torvergata.it The acetate ion itself plays a significant role in directing the formation of these trinuclear structures. torvergata.it
The synthesis of one-dimensional coordination polymers can be achieved through the self-assembly of copper(II) carboxylates with N,N'-bidentate linking ligands like pyrazine (B50134) and 4,4'-bipyridine (B149096). mdpi.com
Solvothermal and Hydrothermal Synthesis Techniques
Solvothermal and hydrothermal methods utilize elevated temperatures and pressures in a closed system to promote the crystallization of coordination complexes. These techniques can lead to the formation of unique structures that may not be accessible under ambient conditions.
A binuclear copper(II) complex with an unusual paddle-wheel conformation was obtained via solvothermal synthesis of this compound with acetamido ligands. acs.org Solvothermal reactions of this compound with mixed phosphonate-antimonate ligands have also yielded various polymetallic copper complexes. nih.gov Similarly, a new binuclear copper(II) complex was synthesized using copper acetate, 2-(4-methylbenzoyl) benzoic acid, and 3-(pyridin-2-yl)-1H-1,2,4-triazole under solvothermal conditions. cjsc.ac.cn
Hydrothermal synthesis has been employed to create nano-complexes of copper(II) with Schiff base ligands. nanochemres.orgnanochemres.org For example, reacting a tetradentate Schiff base ligand with this compound in a Teflon-lined stainless steel autoclave at elevated temperatures yields crystalline nano-particles. nanochemres.org This method offers good control over particle size and is considered environmentally friendly. nanochemres.org A two-dimensional polymeric copper(II) complex containing an unusual bridged H2edta2- ligand has also been synthesized via a hydrothermal reaction. acs.org
Preparation of Schiff Base this compound Complexes
Schiff base complexes of this compound are readily prepared through the condensation reaction of a primary amine with a carbonyl compound in the presence of this compound. nih.gov The synthesis typically involves stirring a methanolic solution of the Schiff base ligand and this compound monohydrate, often in a 2:1 molar ratio, at ambient temperature. nih.gov This method generally results in a good yield of the air-stable solid complex. nih.gov
The resulting Schiff base ligands coordinate to the copper(II) ion, often through nitrogen and oxygen atoms, forming stable chelate rings. bendola.com The coordination environment around the copper center in these complexes is frequently square planar. nih.govumt.edu.my The synthesis of these complexes can be confirmed through various analytical techniques, including FTIR, which shows a characteristic shift in the ν(C=N) stretching band upon coordination to the metal ion. nih.gov
An example of a reaction to form a Schiff base copper(II) complex is the condensation of cinnamaldehyde (B126680) with a hydrazide, followed by reaction with this compound monohydrate in acetonitrile. bendola.com
Green Chemistry Approaches to this compound Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of this compound derivatives to minimize environmental impact. These approaches prioritize the use of non-toxic reagents, renewable resources, and energy-efficient methods.
Biosynthesis of Copper Oxide Nanoparticles from this compound Precursors
A prominent green chemistry strategy involves the biosynthesis of copper oxide (CuO) nanoparticles using extracts from various biological sources. This method leverages the rich phytochemical content of plants, which can act as both reducing and capping agents, eliminating the need for harsh chemicals.
Plant extracts from sources like Solanum macrocarpon fruit and orange peel have been successfully employed to synthesize CuO nanoparticles from this compound. nih.govtandfonline.com The biocompounds within these extracts, including flavonoids, polyphenols, and terpenoids, facilitate the reduction of copper ions and stabilize the resulting nanoparticles, preventing agglomeration. nih.govgjesm.net The synthesis process typically involves mixing an aqueous solution of this compound with the plant extract. nih.gov The reaction is often influenced by parameters such as pH, temperature, and the ratio of the precursor to the extract. nih.govnih.gov For instance, in one method, a mixture of copper acetate and orange peel powder was calcined at 600°C for 4 hours to produce CuO nanoparticles with leaf-like and irregular plate-like morphologies. tandfonline.com Another study utilized Solanum macrocarpon fruit extract with copper acetate, adjusting the pH to 7 and employing both conventional heating and microwave irradiation to form the nanoparticles. nih.gov
The use of different plant extracts and synthesis conditions can lead to nanoparticles with varying sizes and morphologies. For example, CuO nanoparticles synthesized using Sargassum sp. macroalgae extract resulted in a crystallite size of approximately 19.5 nanometers. gjesm.net
Environmentally Benign Synthetic Pathways for this compound Complexes
Efforts to develop environmentally friendly synthetic routes for this compound complexes focus on reducing or eliminating the use of volatile and toxic organic solvents. One such approach is mechanochemistry, which involves the grinding of solid reactants to initiate a chemical reaction.
A solvent-free synthesis of a copper(II)-trimethoprim complex has been demonstrated by ball-milling this compound monohydrate with trimethoprim. researchgate.net This method is operationally simple, avoids the need for external heating and solvents, and results in excellent yields, presenting a more efficient alternative in terms of materials, energy, and time compared to traditional solution-based methods. researchgate.net
Another green approach involves using environmentally friendly reaction media. For instance, the ligand N-(8-quinolyl)pyridine-2-carboxamide (Hbpq) was prepared using tetrabutylammonium (B224687) bromide (TBAB) as a benign reaction medium. academie-sciences.fr This ligand was then reacted with this compound to form new complexes. academie-sciences.fr Additionally, the synthesis of copper nanoparticles supported on walnut shells has been reported as a highly durable and environmentally benign nanocatalyst. shd-pub.org.rsshd-pub.org.rs
Nanomaterial Synthesis Utilizing this compound as a Precursor
This compound is a versatile precursor for the synthesis of a wide array of nanomaterials, including nanoparticles, thin films, and nanocomposites. The ability to control the size, shape, and composition of these materials is crucial for their application in various technological fields.
Controlled Synthesis of Copper Oxide Nanoparticles (CuO NPs)
Various methods have been developed for the controlled synthesis of copper oxide nanoparticles from this compound, allowing for the tuning of their physical and chemical properties.
One novel approach involves electrospinning a precursor solution of copper acetate and polyvinyl alcohol (PVA). proquest.com Subsequent removal of the polymer phase yields highly rough CuO nanofibers composed of nanoparticles. These nanofibers can then be disintegrated into uniform, nearly sphere-like CuO NPs with diameters ranging from 30 to 70 nm through sonication. proquest.com
Precipitation techniques are also widely used. One study reported the synthesis of CuO nanoparticles by adding a potassium hydroxide (KOH) solution to a copper acetate solution to precipitate copper hydroxide (Cu(OH)₂), which was then calcined at 550°C for 2 hours to form high-purity monoclinic CuO structures. mdpi.com The use of different precursors, such as copper nitrate (B79036) and copper chloride, can also generate CuO particles of various shapes and sizes. mdpi.com
The synthesis method significantly impacts the resulting nanoparticle morphology. For example, using a this compound bipyridine complex as a single precursor, different methods yielded distinct results: solvothermal synthesis produced CuO NPs of approximately 11 nm, while a microwave-assisted polyol procedure resulted in Cu/Cu₂O NPs of about 80 nm. researchgate.netscispace.com
Fabrication of Copper-Based Thin Films and Nanocomposites
This compound is a key starting material for the fabrication of copper-based thin films and nanocomposites, which are integral components in various electronic and optical devices.
A sol-gel method can be used to prepare copper(II) oxide thin films on glass substrates. researchgate.net In this process, a precursor solution is made by dissolving this compound in isopropyl alcohol, often with stabilizers and additives to improve solubility and adhesion. The films are then heat-treated to crystallize into CuO with a tenorite structure. researchgate.net Another approach involves preparing CuO precursor films by a solution process, followed by nitridation using urea (B33335) as a nitrogen source to form Cu₃N thin films. researchgate.net Spin coating is another technique used to create CuO layers from a solution of this compound monohydrate, which are then annealed to form the final film. scispace.com
Nanocomposites incorporating copper-based nanoparticles are also synthesized using this compound. For instance, composite polymer-supported Cu NPs can be prepared by suspending polymeric microsheets in a this compound solution, followed by sonication and treatment with hydrazine (B178648) hydrate (B1144303). acs.org Functionalized graphene/copper oxide nanocomposites have been synthesized by dissolving this compound monohydrate in deionized water in the presence of functionalized graphene oxide. core.ac.uk
Sonochemical and Microwave-Assisted Preparations of Nanostructures
Sonochemical and microwave-assisted methods offer rapid and efficient routes for synthesizing nanostructures from this compound precursors. These techniques utilize ultrasound and microwave irradiation, respectively, to promote chemical reactions.
The sonochemical method involves the application of ultrasound to a reaction mixture. mdpi.com This process, which includes the formation and collapse of microcavities, can be used to produce CuO nanoparticles. mdpi.comrsc.org For example, irradiating a solution of this compound and a reducing agent like polyvinylpyrrolidone (B124986) (PVP) with ultrasound can yield CuO nanostructures. mdpi.comresearchgate.net The morphology of the resulting nanoparticles can be influenced by the reagents used; for instance, using urea resulted in quasi-spherical microarchitectures, while sodium hydroxide produced long, straw-like structures. researchgate.net This method has also been employed to synthesize various copper selenides from this compound and different selenium sources. chalcogen.ro
Microwave-assisted synthesis is another energy-efficient technique. mdpi.com CuO nanoparticles have been synthesized by irradiating a mixture of this compound and Solanum macrocarpon fruit extract with microwaves at a power of 800 W. nih.gov In a different study, a this compound bipyridine complex was heated in a microwave reactor to produce Cu/Cu₂O nanoparticles. scispace.com This method allows for fast heating and can lead to the formation of well-defined nanoparticles. researchgate.net
Table of Synthesis Methods and Resulting Nanoparticles
| Synthesis Method | Precursor(s) | Key Reagents/Conditions | Resulting Nanomaterial | Size/Morphology | Reference |
|---|---|---|---|---|---|
| Biosynthesis | This compound | Orange peel powder, 600°C calcination | CuO NPs | Leaf-like and irregular plates | tandfonline.com |
| Biosynthesis/Microwave | This compound | Solanum macrocarpon extract, pH 7, 800W | CuO NPs | - | nih.gov |
| Mechanochemistry | This compound monohydrate | Trimethoprim, ball-milling | Cu(II)-trimethoprim complex | - | researchgate.net |
| Electrospinning | This compound | Polyvinyl alcohol (PVA), sonication | CuO NPs | ~30-70 nm, nearly spherical | proquest.com |
| Solvothermal | This compound bipyridine complex | Alkaline solution, 160°C | CuO NPs | ~11 nm | researchgate.netscispace.com |
| Microwave-assisted | This compound bipyridine complex | Ethylene (B1197577) glycol, 185-200°C | Cu/Cu₂O NPs | ~80 nm | researchgate.netscispace.com |
| Sol-gel | This compound | Isopropyl alcohol, heat treatment | CuO thin film | Tenorite structure | researchgate.net |
| Sonochemical | This compound | Urea, PVP, ultrasound | CuO nanostructures | Quasi-spherical | researchgate.net |
Table of Compounds
| Compound Name |
|---|
| This compound |
| This compound monohydrate |
| Copper oxide |
| Copper(I) oxide |
| Copper |
| Trimethoprim |
| N-(8-quinolyl)pyridine-2-carboxamide |
| Tetrabutylammonium bromide |
| Polyvinyl alcohol |
| Potassium hydroxide |
| Copper hydroxide |
| Copper nitrate |
| Copper chloride |
| This compound bipyridine complex |
| Cu₃N |
| Urea |
| Hydrazine hydrate |
| Functionalized graphene oxide |
| Polyvinylpyrrolidone |
| Sodium hydroxide |
| Copper selenide |
| Ethylene glycol |
Synthesis of Copper-Carbon Nanotube Composites
The integration of copper-based nanoparticles with carbon nanotubes (CNTs) has led to the development of advanced composite materials with synergistic properties. This compound is frequently employed as a precursor for the copper component in these composites due to its solubility and ease of decomposition into copper or copper oxides. Various synthetic strategies have been developed to ensure a uniform distribution and strong interaction between the copper species and the CNT matrix.
One common approach is a chemical precipitation method. In this process, functionalized multi-walled carbon nanotubes (MWCNTs) are dispersed in a solution of this compound monohydrate. imim.pl The functionalization of MWCNTs, typically through chemical oxidation, creates carboxylic groups on their surface, which facilitates interaction with copper ions. imim.plfu-berlin.de A precipitating agent, such as tetramethylammonium (B1211777) hydroxide (TMAH), is then added to precipitate copper hydroxide onto the CNTs. imim.pl Subsequent filtration, drying, and calcination under an inert atmosphere (e.g., N₂) at temperatures ranging from 300 to 500°C convert the copper hydroxide into copper oxides (CuO or Cu₂O). imim.pl The final copper oxidation state can be controlled by the amount of precipitating agent and the calcination temperature, with lower oxidation states favored at higher temperatures. imim.pl This method yields copper oxide nanoparticles, typically between 5 and 100 nm, that interact well with the MWCNTs. imim.pl
Another widely used technique is molecular-level mixing. inderscienceonline.com This method involves mixing this compound monohydrate with CNTs in a solvent like ethanol, followed by drying, calcination, and a reduction step. inderscienceonline.com For instance, carboxylated MWCNTs can be sonicated in a saturated copper acetate ethanol solution. nih.gov This process encourages the adsorption of Cu²⁺ ions onto the functional groups of the CNTs. nih.gov The resulting powder is then oxidized at a temperature like 280°C to form a CNT/CuO composite, which is subsequently reduced to a CNT/Cu composite at higher temperatures (e.g., 900°C) under vacuum. nih.gov This high-temperature reduction can even utilize the carbon from the nanotubes themselves as the reducing agent in a self-reduction reaction. nih.gov
A variation involves the recrystallization of this compound onto single-walled carbon nanotubes (SWCNTs). In one study, SWCNTs were added to a sonicated solution of this compound hydrate in ethanol. mdpi.com The mixture was left undisturbed for several hours to allow for the complete recrystallization of this compound throughout the SWCNT network. mdpi.com The resulting composite was then filtered, dried, and calcined at 500°C to decompose the acetate and form CuO-SWCNT nanocomposites. mdpi.com The duration of calcination can be varied to fine-tune the properties of the final material. mdpi.com
Functionalization of the CNTs is a critical step in many of these syntheses. Besides acid treatment, polymer wrapping has been used to functionalize CNTs, which are then suspended in water with this compound. fu-berlin.de The mixture is heated, and the resulting powder is calcinated and reduced under a hydrogen atmosphere to produce copper nanoparticles covalently bonded to the carbon nanotubes. fu-berlin.de
Table 1: Comparative Data on Synthesis of Copper-Carbon Nanotube Composites
| Method | CNT Type | Copper Precursor | Key Reagents/Solvents | Process Steps | Resulting Composite | Reference |
|---|---|---|---|---|---|---|
| Chemical Precipitation | Functionalized MWCNTs | This compound monohydrate | Water, Tetramethylammonium hydroxide (TMAH) | Sonication, Precipitation, Filtration, Drying, Calcination (300-500°C) | Cu-based/MWCNT (Cu₂O/CuO) | imim.pl |
| Recrystallization & Calcination | SWCNTs | This compound hydrate | Ethanol | Sonication, Recrystallization (6h), Filtration, Drying (60°C), Calcination (500°C) | CuO-SWCNT | mdpi.com |
| Molecular Level Mixing | MWCNTs | This compound monohydrate | Ethanol | Mixing, Drying, Calcination, Reduction | Cu-CNT | inderscienceonline.com |
| Molecular Mixing & Self-Reduction | Carboxylated MWCNTs | Cupric acetate monohydrate | Ethanol | Sonication, Filtration, Drying (80°C), Oxidation (280°C), Self-reduction (900°C, vacuum) | CNT/Cu | nih.gov |
| Functionalization & Reduction | Functionalized CNTs (CNT-COOH) | This compound | Water | Sonication, Heating (70°C), Calcination (350°C), Reduction (H₂, 350°C) | CNT-f@Cu | fu-berlin.de |
Synthesis of Polymeric and Supramolecular this compound Structures
This compound serves as a versatile building block in the synthesis of coordination polymers and supramolecular structures. Its ability to form various coordination modes with ligands allows for the construction of complex architectures with interesting properties.
One approach involves the use of custom-designed ligands to coordinate with copper(II) ions. For example, a guanidine-functionalized disiloxane (B77578) ligand has been synthesized and used for the coordination of this compound hydrate. mdpi.com The resulting amphiphilic copper complex forms a polymeric supramolecular structure driven by hydrogen bonding. mdpi.com Spectral analysis, including FTIR, confirmed a monodentate coordination mode of the acetate groups to the Cu(II) ions in the complex. mdpi.com
Another strategy involves the interaction of this compound with pre-formed polymers. A Schiff-base linked organic polymer, containing diiminophenol metal-binding pockets, was exposed to a methanolic copper acetate solution. tandfonline.com Instead of direct chemisorption within the binding pockets, the interaction led to a nucleation and seeding mechanism, resulting in the growth of microcrystalline copper acetate deposits on the polymer. tandfonline.com This demonstrates the formation of a supramolecular aggregate guided by the polymer template.
Acetate ions themselves can act as bridging ligands to form polymeric chains. A one-dimensional (1D) polymer, [Cu₃(Py)₆(μ-CH₃COO)₄(I₃)₂]n, was synthesized from a mixture containing manganese(II) acetate and copper(II) nitrate, where acetate groups bridge the copper centers. rsc.org In this structure, π–π stacking interactions between pyridine (B92270) ligands on neighboring chains create a 1D polymeric supramolecular network. rsc.org
The versatility of copper carboxylates in forming polymers is further highlighted by studies using ligands like cyanoacetate (B8463686). While not using this compound as a direct starting material, the resulting copper(II) cyanoacetate forms a centrosymmetric dimeric fragment where copper atoms are bridged by four bidentate cyanoacetate anions. researchgate.net These dimers can be further linked by other ligands to form 1D polymeric chains, which are then assembled into larger supramolecular networks through hydrogen bonding and other weak interactions. researchgate.net The principles observed in these systems, where carboxylate groups bridge metal centers, are fundamental to the formation of many this compound-based polymers.
Table 2: Examples of Polymeric and Supramolecular this compound Structures
| Structure Type | Copper Source | Key Ligand(s) | Structural Features | Driving Force for Assembly | Reference |
|---|---|---|---|---|---|
| Polymeric Supramolecular Complex | This compound hydrate | Guanidine-functionalized disiloxane | Monodentate acetate coordination | Hydrogen bonding | mdpi.com |
| Supramolecular Aggregate | Methanolic this compound | Schiff-base cross-linked polymer | Microcrystalline copper acetate deposits on polymer | Nucleation/seeding mechanism | tandfonline.com |
| 1D Coordination Polymer | Formed in-situ from Mn(CH₃COO)₂ | Acetate, Pyridine | Acetate-bridged [Cu₃]n repeating units | π–π stacking interactions | rsc.org |
| 1D Polymeric Chain | Copper(II) cyanoacetate | Cyanoacetate, 4,4'-bipyridine (bpy) | μ2-bpy bridging [Cu(cna)₂(H₂O)₂] units | Coordination bonds, Hydrogen bonding | researchgate.net |
Advanced Structural Elucidation and Crystallographic Analysis of Copper Ii Acetate Compounds
Single-Crystal X-ray Diffraction Studies of Copper(II) Acetate (B1210297) Complexes
Single-crystal X-ray diffraction has been an indispensable tool for the precise determination of the three-dimensional atomic arrangement in copper(II) acetate complexes. This technique has unveiled a fascinating array of molecular architectures, from simple dimers to complex polymeric chains.
This compound is renowned for its tendency to form a "paddle-wheel" or "lantern-type" dinuclear structure. mdpi.comresearchgate.net This archetypal dimeric complex, [Cu₂(OAc)₄(H₂O)₂], features two copper atoms bridged by four acetate ligands in a syn-syn fashion. mdpi.comwikipedia.org Numerous analogous dimeric copper(II) carboxylate complexes have been synthesized and structurally characterized. mdpi.comias.ac.in
Beyond the classic dimer, this compound complexes exhibit a rich variety of higher nuclearity structures. Trinuclear complexes have been reported, often with the copper centers arranged in a linear or angular fashion. researchgate.netnih.govias.ac.in For instance, a linear trinuclear complex has been described where the three Cu(II) ions are bridged by a bidentate carboxylate oxygen atom and a 2-diethylaminoethanolato oxygen atom. researchgate.net An angular trinuclear copper(II) complex, Cu₃(O₂CMe)₄(bpy)₃(H₂O)₂, showcases a trinuclear core bridged by four acetate ligands with varying coordination modes. ias.ac.in Other trinuclear structures feature two terminal copper-ligand units bridged by a central copper acetate moiety. acs.org
Tetranuclear copper(II) complexes have also been synthesized and structurally characterized. researchgate.netresearchgate.netgrafiati.com These can adopt various frameworks, including a "stepped" tetranuclear structure and an open cubane (B1203433) Cu₄O₄ framework. grafiati.comrsc.org An acetate-bridged tetranuclear copper(II) complex, [Cu₄L₂(μ₂-η¹:η¹-CH₃COO)₆(CH₃OH)₂], has been reported where two [CuL] units and a [Cu₂(μ₂-η¹:η¹-CH₃COO)₄] core are linked through acetate ligands. researchgate.net
Furthermore, the ability of acetate and other ancillary ligands to bridge copper centers can lead to the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) polymeric architectures. researchgate.netresearchgate.netmdpi.comrsc.org In some cases, dinuclear this compound units act as building blocks, linked by other ligands to form extended chains. researchgate.netmdpi.com For example, a 1D polymeric chain can be formed by alternating Cu₂(O₂CMe)₄ and [Cu₂(O₂CMe)₂(bpy)₂]²⁺ units linked by syn,anti bridging acetates. researchgate.net Another example is a 1D alternating copper(II) polymer, [Cu₂(L)(OAc)₄]n, which is linked by three different kinds of acetate-bridging modes. tandfonline.com
| Architecture | Example Compound | Key Structural Features |
|---|---|---|
| Dimeric | [Cu₂(OAc)₄(H₂O)₂] | Paddle-wheel structure with four syn-syn bridging acetate ligands. mdpi.comwikipedia.org |
| Trinuclear (Linear) | Bis(µ-benzoato-O,O′)-bis(benzoato-O)-bis[µ-(2-diethylamino)ethanolato-O,N]-bis(methanol)tricopper(II) | Linear arrangement of three Cu(II) ions bridged by carboxylate and ethanolato oxygen atoms. researchgate.net |
| Trinuclear (Angular) | Cu₃(O₂CMe)₄(bpy)₃(H₂O)₂ | Angular core with four bridging acetate ligands in different bonding modes. ias.ac.in |
| Tetranuclear | [{Cu(OCMe)(OMe)}₄] | Open cubane Cu₄O₄ framework. rsc.org |
| Polymeric (1D) | [Cu₂(O₂CMe)₄(pyz)]n | Dinuclear units linked by pyrazine (B50134) ligands into a chain. researchgate.net |
The copper(II) ion, with its d⁹ electron configuration, is subject to the Jahn-Teller effect, which often leads to distorted coordination geometries. Single-crystal X-ray diffraction studies have revealed a variety of coordination environments for copper in acetate complexes. researchgate.net
Common coordination geometries include:
Square Planar: This geometry is observed in some mononuclear and polynuclear copper(II) complexes. researchgate.netumt.edu.my For example, in a monomeric complex with a Schiff base ligand, the copper atom can adopt a distorted square-planar geometry with a tridentate ligand and a monodentate acetate ligand. scielo.org.mx
Square Pyramidal: This is a very common coordination geometry for this compound complexes. researchgate.netmdpi.comrsc.org In the classic dimeric paddle-wheel structure, each copper atom can be described as having a square pyramidal geometry, with four oxygen atoms from the acetate groups forming the basal plane and an axial ligand (e.g., a water molecule) occupying the apical position. mdpi.com The copper atom is typically displaced slightly from the basal plane towards the apical ligand. mdpi.commdpi.com
Octahedral: Elongated or distorted octahedral geometries are also frequently observed. researchgate.netnih.gov This can occur, for instance, in polymeric structures where bridging ligands create a six-coordinate environment around the copper center. nih.gov In some trinuclear complexes, the central copper atom can be octahedrally coordinated while the terminal copper atoms are square pyramidal. nih.gov
Trigonal Bipyramidal: While less common, trigonal bipyramidal geometry is another possibility for five-coordinate copper(II) complexes. researchgate.net
Distorted Polyhedra: Due to the plasticity of the copper(II) coordination sphere, various distorted polyhedra are often encountered. researchgate.net
The specific coordination geometry adopted is influenced by factors such as the nature of the other ligands in the complex, steric constraints, and crystal packing forces.
| Coordination Geometry | Example Complex Type | Description |
|---|---|---|
| Square Planar | Mononuclear Schiff base complexes | Copper is coordinated by a tridentate ligand and a monodentate acetate. scielo.org.mx |
| Square Pyramidal | Dimeric paddle-wheel complexes | Four acetate oxygens form the base, with an axial ligand at the apex. mdpi.com |
| Octahedral | Some trinuclear and polymeric complexes | Copper is surrounded by six donor atoms, often in a distorted arrangement. nih.govnih.gov |
| Trigonal Bipyramidal | Five-coordinate complexes | A less common but observed geometry for Cu(II). researchgate.net |
The acetate ligand is remarkably versatile in its ability to coordinate to metal centers. In this compound complexes, several coordination modes have been identified through X-ray diffraction:
Monodentate: The acetate ligand binds to a single copper atom through one of its oxygen atoms. scielo.org.mxrsc.org This mode is often found in mononuclear complexes or in polynuclear structures where the acetate is not involved in bridging. scielo.org.mx
Bidentate: The acetate ligand chelates to a single copper atom using both of its oxygen atoms. researchgate.net
Bridging: This is a very common mode in polynuclear this compound complexes. The acetate ligand can bridge two or more copper atoms in various ways:
Syn-syn bridging: This is the characteristic bridging mode in the paddle-wheel dimer, where each acetate ligand bridges two copper atoms. mdpi.com
Syn-anti bridging: This mode is observed in some polymeric this compound complexes, linking dinuclear units. researchgate.net
μ₂-η¹:η¹-bridging: The acetate bridges two metal centers, with each oxygen atom coordinating to a different metal. researchgate.net
Monoatomic bridging: In some trinuclear complexes, a single oxygen atom of the acetate can bridge two copper atoms. ias.ac.in
Asymmetric: The two Cu-O bond lengths of a bridging or chelating acetate ligand can be significantly different, leading to an asymmetric coordination. researchgate.net
The ability of the acetate ligand to adopt these diverse coordination modes is a key factor in the formation of the wide range of structural architectures observed for this compound complexes. researchgate.netaelsindia.com
In polynuclear this compound complexes, the distance between the copper centers is a critical parameter that provides insight into the nature and strength of metal-metal interactions.
In the iconic paddle-wheel dimeric structure of this compound monohydrate, the Cu-Cu distance is approximately 2.62 Å. wikipedia.orgatamanchemicals.com This short separation allows for a significant antiferromagnetic interaction between the two copper(II) ions, which results in a decrease in the magnetic moment at low temperatures. wikipedia.org The coordination of axial ligands can influence this distance; stronger axial coordination tends to weaken the Cu-Cu interaction and lengthen the Cu-Cu distance. mdpi.com
In a linear trinuclear complex, a Cu-Cu distance of 3.126 Å has been reported. researchgate.net
An angular trinuclear complex exhibited Cu-Cu distances of 3.198 Å, 4.568 Å, and 6.277 Å. ias.ac.in
In a tetranuclear complex with a rectangular core, Cu-Cu distances of 4.834 Å and 3.762 Å were found. researchgate.net
These distances, in conjunction with magnetic susceptibility measurements, are crucial for understanding the electronic communication and magnetic coupling between the copper centers in these fascinating molecules. mdpi.comacs.org
Investigation of Acetate Ligand Coordination Modes (Bidentate, Monodentate, Bridging, Asymmetric)
Powder X-ray Diffraction (XRPD) and Structural Phase Determination
While single-crystal X-ray diffraction provides the most detailed structural information, powder X-ray diffraction (XRPD) is a valuable technique for analyzing polycrystalline materials, including basic copper(II) acetates.
Basic copper(II) acetates are a group of compounds that contain hydroxide (B78521) or oxide ions in addition to acetate ions. Their synthesis can often lead to mixtures of different phases or compounds with varying stoichiometry. XRPD is a powerful tool for identifying the crystalline phases present in a bulk sample. By comparing the experimental diffraction pattern to known patterns in databases, the composition of the product can be determined. This is particularly important for quality control and for understanding the reaction pathways that lead to the formation of these materials. For instance, XRPD can be used to distinguish between different crystalline forms or to identify impurities in a sample of basic this compound.
Structural Changes During Thermal Decomposition
The thermal decomposition of this compound, particularly its monohydrate form (Cu(CH₃COO)₂·H₂O), is a multi-step process involving significant structural and chemical transformations. The nature of the surrounding atmosphere, whether air or inert, plays a crucial role in the composition of the final products.
Studies utilizing thermogravimetry (TG), differential thermal analysis (DTA), and in-situ X-ray diffraction (XRD) have elucidated a general pathway for this decomposition. akjournals.comscirp.org In an air atmosphere, the process typically unfolds in three main stages. akjournals.com
The initial stage is dehydration, where the water of hydration is lost. This has been observed to occur at temperatures around 100–168°C. akjournals.comresearchgate.netscielo.br For instance, one study noted the dehydration of freeze-dried this compound monohydrate between 25-225°C. scielo.brscienceopen.comscielo.br The loss of water leads to the formation of anhydrous this compound, (CH₃COO)₂Cu. scielo.brscienceopen.comscielo.br
The second stage involves the decomposition of the anhydrous this compound. This process is complex and occurs over a temperature range of approximately 168–302°C. akjournals.com It results in the formation of a mixture of solid products, including metallic copper (Cu), cuprous oxide (Cu₂O), and cupric oxide (CuO), along with volatile organic products like acetic acid and acetone. akjournals.comresearchgate.net The decomposition of the acetate species has been shown to start around 190°C and is largely complete by 250°C. scirp.org
The final stage, occurring at higher temperatures (302–500°C), involves the oxidation of the initially formed copper and cuprous oxide to cupric oxide (CuO) in the presence of air. akjournals.com At temperatures around 500°C, the complete decomposition of the anhydrous salt to metallic copper can be observed, which upon further heating to 800°C in air, coalesces and oxidizes to CuO. In an inert atmosphere, such as argon, the decomposition also proceeds through dehydration and the breakdown of the anhydrous acetate, but the final product is primarily metallic copper, as the re-oxidation to CuO is prevented. scirp.org
The morphological characteristics of the material also evolve throughout the decomposition. For example, freeze-dried this compound monohydrate, which initially has a scale-like morphology, transforms into clusters of elongated tubes upon dehydration and then into hard clusters of spheroid-like CuO particles after complete decomposition at higher temperatures. scielo.brscienceopen.comscielo.br
| Decomposition Stage | Temperature Range (in Air) | Key Structural Changes |
| Dehydration | 100 - 225°C akjournals.comresearchgate.netscielo.brscielo.brscienceopen.comscielo.br | Loss of water molecule to form anhydrous this compound. |
| Decomposition | 168 - 302°C akjournals.com | Breakdown of anhydrous acetate into Cu, Cu₂O, and CuO. akjournals.com |
| Oxidation | 302 - 500°C akjournals.com | Oxidation of Cu and Cu₂O to CuO. akjournals.com |
Intermolecular Interactions and Supramolecular Assembly in this compound Systems
The solid-state structure of this compound and its derivatives is not solely defined by the coordination bonds to the copper ion but is also heavily influenced by a variety of weaker intermolecular interactions. These non-covalent forces, including hydrogen bonding and π-stacking, are instrumental in the formation of extended supramolecular chains and networks.
Hydrogen bonding plays a pivotal role in the crystal engineering of this compound-containing compounds. In hydrated forms, such as this compound monohydrate, the water molecules are integral to the hydrogen-bonding network. nih.gov Even after the acetate group is directly coordinated to the copper center, the uncoordinated oxygen atoms can act as hydrogen bond acceptors.
In this compound complexes that incorporate aromatic ligands, such as pyridine (B92270) or phenanthroline derivatives, π-π stacking interactions can occur between the aromatic rings of adjacent molecules. rsc.orgresearchgate.net These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic systems, contribute to the stabilization of the crystal structure.
The presence of π-π stacking has been shown to influence the magnetic properties of binuclear this compound complexes. nih.gov While some theoretical studies suggest that the contribution of π-π stacking to the magnetic exchange coupling may be less significant than initially thought, its role in directing the self-assembly of these molecules is well-established. nih.gov The stacking patterns can vary from dimeric associations to infinite 2D motifs, depending on the nature of the ligands and the interplay with other non-covalent forces like hydrogen bonding. rsc.org
The combination of coordination bonds, hydrogen bonding, and π-stacking interactions leads to the formation of diverse and fascinating supramolecular architectures in this compound systems. The acetate group itself can act as a bridging ligand between copper centers, but more extended structures often rely on the interplay of multiple interaction types.
Researchers have successfully used this compound as a starting material to construct coordination polymers. iucr.orguab.cat In these structures, organic ligands link the copper acetate units into 1D, 2D, or 3D networks. uab.catiucr.org For example, the use of bridging ligands can connect binuclear copper acetate units into chains or sheets. nih.gov
Furthermore, hydrogen bonds are a powerful tool for assembling these coordination complexes into even larger superstructures. nih.goviucr.org Hydrogen-bonded chains and sheets are common motifs, where individual copper complexes are held together by specific and directional interactions. researchgate.netgla.ac.ukmdpi.com The resulting networks can exhibit a range of topologies, from simple linear chains to complex 3D frameworks. nih.goviucr.org The solvent used during crystallization can also influence the final supramolecular structure, sometimes becoming incorporated into the network through hydrogen bonds. uab.cat The study of these supramolecular assemblies is a vibrant area of crystal engineering, with potential applications in materials science. rsc.orgtandfonline.com
Spectroscopic Characterization Techniques in Copper Ii Acetate Research
Electronic Absorption and Luminescence Spectroscopy (UV-Vis, UV-Fluorescence)
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is a cornerstone for investigating the properties of copper(II) acetate (B1210297). These methods probe the electronic transitions within the molecule, providing insight into its d-orbital energies, the nature of metal-ligand bonding, and its interactions in solution.
The electronic spectrum of copper(II) acetate is characterized by distinct absorption bands that arise from different types of electronic transitions. In its well-known dimeric "paddle-wheel" structure, [Cu₂(OAc)₄(H₂O)₂], the electronic properties are influenced by both the individual Cu(II) ions and the interaction between them. wikipedia.org
The spectra are typically dominated by two main features:
Ligand Field (d-d) Transitions: These transitions occur between the d-orbitals of the copper(II) ion, which are split in energy by the electrostatic field of the surrounding ligands. For copper(II) complexes, these bands are generally broad and appear in the visible or near-infrared (NIR) region. In the case of this compound and related complexes, a broad absorption band centered around 700 nm is assigned to these characteristic d-d transitions. mdpi.com
Charge Transfer (CT) Bands: These are much more intense than d-d transitions and involve the transfer of an electron between orbitals that are predominantly metal-based and orbitals that are predominantly ligand-based.
Ligand-to-Metal Charge Transfer (LMCT): An electron moves from a ligand orbital to a metal d-orbital. In this compound systems, intense bands in the ultraviolet (UV) region are often attributed to LMCT. mdpi.com A shoulder-like absorption band observed in the near-UV region (around 370-390 nm) is considered a characteristic feature of this compound type clusters. mdpi.comoup.com
Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal d-orbital to an empty ligand orbital.
Metal-to-Metal Charge Transfer (MMCT): In the dimeric structure, a unique band in the near-UV (around 375 nm) has been proposed to be an electron transfer band polarized along the Cu–Cu axis. uni-muenchen.de
Table 1: Characteristic Electronic Absorption Bands for this compound Systems
| Wavelength (λ_max) | Assignment | Molar Absorptivity (ε) (mol⁻¹ dm³ cm⁻¹) | Reference(s) |
|---|---|---|---|
| ~700 nm | d-d transitions | ~110–340 | mdpi.com |
| ~370-394 nm | Shoulder band, characteristic of Cu(II) dimer | Varies | mdpi.comoup.com |
Note: The exact positions and intensities of absorption bands can vary depending on the solvent and the specific nature of the this compound complex.
UV-Vis and fluorescence spectroscopy are powerful tools for monitoring the interactions of this compound in solution. When this compound is dissolved, or when other coordinating ligands are introduced, changes in the electronic spectrum can be used to study the formation of new complexes and their stability.
The binding of ligands, such as peptides containing histidine or aspartic acid, to copper(II) can be monitored by observing changes in the d-d and charge transfer bands. analis.com.my The formation of new bonds alters the ligand field around the copper ion, causing shifts in the absorption maxima and changes in molar absorptivity. analis.com.my For instance, the binding of copper(II) to the nitrogen in the imidazole (B134444) ring of histidine can give rise to strong, sharp peaks in the 250–300 nm range. analis.com.my
UV-Fluorescence spectroscopy provides complementary information. While copper(II) itself is generally quenching to fluorescence, the acetate ion or other chromophoric ligands in the system can be monitored. analis.com.my The presence of copper(II) binding to a fluorescent ligand often results in quenching due to the formation of new bonds or electrostatic interactions. analis.com.my This quenching effect can be used to quantify binding affinities and study complex stability. In studies involving d¹⁰-d¹⁰ copper(I) acetate complexes, luminescence spectroscopy has been used to demonstrate the dissociation of a dimeric species into a different, also luminescent, species in solution. acs.org Similarly, the stability constant of a polymer-metal complex between this compound and polyvinyl alcohol has been determined using spectrophotometric methods. chimicatechnoacta.ru
Ligand Field Transitions and Charge Transfer Bands
Vibrational Spectroscopy (Infrared, FTIR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the molecular structure and bonding in this compound by probing the vibrational modes of its constituent atoms and functional groups.
The most informative region in the vibrational spectrum of this compound is that of the carboxylate (COO⁻) group vibrations. The key vibrations are the asymmetric (ν_as(COO)) and symmetric (ν_s(COO)) stretching modes. The positions of these bands and, crucially, the difference between them (Δν = ν_as(COO) - ν_s(COO)), are diagnostic of the coordination mode of the acetate ligand.
In the free acetate ion, Δν is typically around 164 cm⁻¹.
For a unidentate coordination mode (only one oxygen atom binds to the metal), Δν is significantly larger than for the free ion. For example, in a complex where copper acetate adopted a unidentate structure, Δν was found to be 229 cm⁻¹. researchgate.net
For a bidentate chelating mode (both oxygen atoms bind to the same metal), Δν is significantly smaller than for the free ion.
For a bidentate bridging mode (each oxygen atom binds to a different metal ion), as seen in the dimeric structure of Cu₂(OAc)₄(H₂O)₂, the value of Δν is generally close to or slightly larger than that of the free ion. nih.gov In solid this compound, bands around 1609 cm⁻¹ (asymmetric) and 1437 cm⁻¹ (symmetric) give a separation of 172 cm⁻¹, which is indicative of a bidentate coordination structure. researchgate.net
FTIR and Raman spectroscopy are complementary techniques. Studies have used both to characterize this compound, with Raman being particularly useful for identifying the Cu-O stretching modes at lower frequencies. researchgate.net In aqueous solutions, Raman spectroscopy has been used to identify different carboxylate species, including free, protonated, and complexed forms, by analyzing the ν(C–C) modes around 900-950 cm⁻¹. capes.gov.br
Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound and Their Assignments
| Frequency (cm⁻¹) | Assignment | Spectroscopic Method | Reference(s) |
|---|---|---|---|
| ~1609 | Asymmetric COO⁻ stretch (ν_as) | FTIR | researchgate.net |
| ~1437 | Symmetric COO⁻ stretch (ν_s) | FTIR | researchgate.net |
| ~938 | ν(C-C) mode of hydrated Cu(CH₃COO)₂ complex | Raman | capes.gov.br |
In the dimeric "paddle-wheel" structure of this compound monohydrate, four acetate ligands bridge the two copper centers. Vibrational spectroscopy is essential for confirming this bridging arrangement. The separation value, Δν, between the asymmetric and symmetric carboxylate stretching frequencies is a key indicator. For many dinuclear Cu(II) carboxylates with a paddle-wheel structure, a Δν value in the range of 170–250 cm⁻¹ is suggestive of a bridging bidentate coordination mode. nih.gov This is consistent with experimental observations for this compound. researchgate.net The presence of multiple, sometimes split, carboxylate stretching bands in the IR spectrum can also reflect the complex bonding environment where acetate ions may act as bidentate and bridging ligands simultaneously. rsc.org
Analysis of Functional Group Vibrations and Coordination Signatures
Magnetic Resonance Spectroscopy (EPR, NMR)
Magnetic resonance techniques, such as Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR), are used to probe the magnetic properties and the local environment of nuclei within this compound and its derivatives.
Electron Paramagnetic Resonance (EPR)
EPR spectroscopy is a powerful technique for studying paramagnetic species, such as the Cu(II) ion (d⁹ configuration, S=1/2 spin). For the dimeric this compound, the two S=1/2 copper centers are antiferromagnetically coupled, leading to a singlet ground state (S=0, EPR-silent) and a thermally accessible triplet excited state (S=1, EPR-active). royalsocietypublishing.orgresearchgate.net The EPR spectrum of this compound is therefore characteristic of this triplet state and its intensity decreases at lower temperatures as the population of the singlet ground state increases. royalsocietypublishing.orgresearchgate.net
The spectrum is analyzed using a spin Hamiltonian that includes the electronic Zeeman interaction and the zero-field splitting (ZFS) parameters, D and E. mdpi.comnih.gov The ZFS arises from the magnetic dipole-dipole interaction between the two copper ions. Multi-frequency EPR studies have allowed for precise determination of these parameters. mdpi.comnih.gov The spectra often show hyperfine splitting due to the interaction of the electron spin with the copper nuclei (I=3/2), which can provide further insight into the delocalization of the electrons over the two metal centers. mdpi.com
Table 3: Representative Spin Hamiltonian Parameters for Dimeric this compound Monohydrate
| Parameter | Value | Description | Reference(s) |
|---|---|---|---|
| g_z | 2.365 ± 0.008 | g-tensor component | mdpi.comnih.gov |
| g_y | 2.055 ± 0.010 | g-tensor component | mdpi.comnih.gov |
| g_x | 2.077 ± 0.005 | g-tensor component | mdpi.comnih.gov |
| D | 0.335 ± 0.002 cm⁻¹ | Axial zero-field splitting | mdpi.comnih.gov |
Nuclear Magnetic Resonance (NMR)
Studying paramagnetic compounds like this compound with NMR spectroscopy is challenging because the unpaired electron provides a powerful relaxation mechanism, leading to very broad signals and large hyperfine shifts of the nuclear resonances. acs.orgnih.gov For this reason, standard ¹H and ¹³C NMR spectroscopy is often not suitable for analyzing the structure of simple copper(II) porphyrinates, for example. nih.gov
However, in certain binuclear copper(II) complexes, the magnetic coupling between the metal centers can lead to a significant decrease in the electron relaxation time. acs.org This results in unusually sharp and observable hyperfine-shifted signals, making NMR a viable and informative technique. acs.orgmarquette.edu In such cases, complete assignment of the signals can be achieved using proton relaxation data and two-dimensional techniques like COSY. acs.orgmarquette.edu Solid-state NMR has also been used to determine hyperfine coupling tensors in paramagnetic Cu(II) complexes, including those with acetate ligands, providing a sensitive probe of the spin delocalization from the metal to the ligand. nih.govacs.org
Electron Paramagnetic Resonance (EPR) for Spin States and Geometries
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying systems with unpaired electrons. In the context of this compound, it is indispensable for characterizing its unique magnetic properties, which arise from its dimeric structure.
Detailed Research Findings: The most common form, this compound monohydrate, [Cu(CH₃COO)₂H₂O]₂, exists in the solid state as a dinuclear "paddle-wheel" complex. In this structure, two copper(II) ions are bridged by four acetate ligands. The Cu(II) ions (each with a d⁹ electron configuration and one unpaired electron) are antiferromagnetically coupled. This coupling results in a singlet ground state (S=0), which is diamagnetic, and a thermally accessible triplet excited state (S=1), which is paramagnetic. royalsocietypublishing.org EPR spectroscopy directly probes this paramagnetic triplet state. mdpi.comnih.gov
The EPR spectrum of this compound is anomalous for a typical Cu(II) compound and is characteristic of a triplet (S=1) system. royalsocietypublishing.org The analysis of these spectra, particularly using multi-frequency and broadband EPR, allows for the precise determination of the spin Hamiltonian parameters, which describe the magnetic interactions within the molecule. mdpi.comnih.gov A global fit of multi-frequency (0.5–16 GHz) EPR data for this compound monohydrate has yielded a comprehensive set of these parameters. mdpi.comnih.govdntb.gov.ua These parameters define the geometry and electronic structure of the dinuclear copper center. The zero-field splitting parameters, D (axial) and E (rhombic), quantify the splitting of the triplet state energy levels in the absence of an external magnetic field and are sensitive to the geometry of the complex. mdpi.comnih.gov The g-tensor values provide information about the electronic environment around the copper ions, while the hyperfine coupling constant, Az, describes the interaction between the electron spin and the copper nuclear spin. mdpi.comcdnsciencepub.com
The EPR line shape is typically Lorentzian, which provides information about the spin relaxation mechanisms. For this compound, spin-lattice relaxation involves an inverted Orbach process via the singlet ground state and a Raman process. mdpi.comnih.gov
Interactive Table: Spin Hamiltonian Parameters for this compound Monohydrate from Broadband EPR
| Parameter | Value | Description | Reference |
| gz | 2.365 ± 0.008 | g-tensor component along the principal axis | mdpi.comnih.govdntb.gov.ua |
| gy | 2.055 ± 0.010 | g-tensor component perpendicular to the principal axis | mdpi.comnih.govdntb.gov.ua |
| gx | 2.077 ± 0.005 | g-tensor component perpendicular to the principal axis | mdpi.comnih.govdntb.gov.ua |
| Az | 64 gauss | Hyperfine coupling constant along the z-axis | mdpi.comnih.govdntb.gov.ua |
| D (Zero-Field Splitting) | 0.335 ± 0.002 cm⁻¹ | Axial zero-field splitting parameter | mdpi.comnih.govdntb.gov.ua |
| E (Zero-Field Splitting) | 0.0105 ± 0.0003 cm⁻¹ | Rhombic zero-field splitting parameter | mdpi.comnih.govdntb.gov.ua |
Nuclear Magnetic Resonance (NMR) for Ligand and Complex Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation in diamagnetic compounds. libretexts.org Its application to paramagnetic species like copper(II) complexes is more complex due to the influence of the unpaired electron(s), which leads to significant peak broadening and large chemical shifts (paramagnetic shifts). However, these effects can also provide valuable information about the structure and bonding in the vicinity of the paramagnetic center.
Detailed Research Findings: For this compound, ¹H NMR has been employed to investigate the structure of its adducts and the equilibrium between monomeric and dimeric species in solution. birzeit.edu In solutions containing coordinating ligands like pyridine (B92270), temperature-dependent ¹H NMR studies have been used to measure the equilibrium constants and thermodynamic parameters for the dissociation of the dimer into monomeric complexes. birzeit.edu
Direct detection of the copper nucleus itself is also possible. A notable study successfully detected ⁶³Cu NMR transitions in solid this compound monohydrate at low temperatures (20–60 K). tandfonline.com Because the dimeric complex has a singlet (S=0) ground state, the nuclear spins are not subject to the large hyperfine fields that would typically render the NMR signal of a paramagnetic Cu(II) ion unobservable. The experiment allowed for the direct measurement of the interaction between the copper nuclear quadrupole moment and the local electric field gradient, providing precise information about the electronic environment at the metal center. tandfonline.com
Interactive Table: ⁶³Cu Nuclear Quadrupole Resonance (NQR) Data for this compound Monohydrate at 20 K
| Parameter | Value | Description | Reference |
| e²Qq/h | 117 ± 2 MHz | Nuclear quadrupole coupling constant | tandfonline.com |
| η | 2.8 ± 0.1 % | Asymmetry parameter of the electric field gradient | tandfonline.com |
In the broader context of organometallic chemistry, ¹H and ¹³C NMR are routinely used to characterize the organic ligands in complexes synthesized from or with this compound. rsc.orgmdpi.com While the paramagnetic nature of Cu(II) complicates direct analysis of the resulting copper complex, NMR is crucial for confirming the structure of any organic products formed in reactions where this compound is used as a catalyst or reagent. rsc.org
X-ray Absorption Near Edge Structure (XANES) Spectroscopy
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local geometric and electronic structure around a specific absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region, also known as NEXAFS (Near Edge X-ray Absorption Fine Structure), refers to the features at and just above the absorption edge. It is highly sensitive to the oxidation state and coordination chemistry (e.g., geometry and ligand type) of the absorbing atom. rsc.org
Detailed Research Findings: For this compound, Cu K-edge (1s electron excitation) and L-edge (2p electron excitation) XANES spectra are used to characterize the Cu oxidation state and coordination environment. nih.govnih.gov The energy and features of the absorption edge can reliably distinguish between Cu(0), Cu(I), and Cu(II) states. nih.govoup.com The Cu K-edge XANES spectrum of solid this compound displays a characteristic weak pre-edge peak corresponding to the formally forbidden 1s → 3d transition, and a main rising edge with features related to 1s → 4p transitions, which are sensitive to the ligand environment. researchgate.netias.ac.in
A significant challenge in analyzing copper(II) compounds, including the acetate, with this technique is the potential for photoreduction. nih.gov High-intensity synchrotron X-ray sources can induce the reduction of Cu(II) to Cu(I), altering the very chemical species being measured. Research has shown that this photoreduction in this compound involves the initial breakup of the Cu-Cu bond in the dimer. nih.gov
XANES has been applied to study the chemical form of copper in various systems. For example, in studies of supported catalysts prepared from this compound, XANES was used to track the structural changes of the copper species during chemical reactions. rsc.org It has also been used in food and environmental science, where the spectrum of this compound serves as a model compound to help identify the speciation of copper coordinated to carboxylate groups in complex samples. nih.govoup.com
Interactive Table: Key Features in the Cu K-edge XANES Spectrum of this compound
| Feature | Approximate Energy (eV) | Assignment | Reference |
| Pre-edge peak (A) | ~8979 eV | 1s → 3d transition | researchgate.net |
| Shoulder (B) | ~8986 eV | 1s → 4p transition + ligand-to-metal charge transfer (shakedown) | researchgate.net |
| Shoulder (C) | ~8994 eV | Multiple scattering feature | researchgate.net |
| White Line (D) | ~8999 eV | 1s → 4p transition | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive analytical technique. It provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top few nanometers of a material's surface. aip.org
Detailed Research Findings: In the study of this compound, XPS is primarily used to determine the oxidation state of copper. The Cu 2p region of the XPS spectrum is diagnostic. For copper in the +2 oxidation state (Cu(II)), the spectrum exhibits two main peaks, Cu 2p₃/₂ and Cu 2p₁/₂, accompanied by strong, characteristic satellite features ("shake-up" satellites) at higher binding energies. acs.orgmst.edu These satellites arise from a ligand-to-metal charge transfer event that occurs simultaneously with the photoemission process in open-shell (d⁹) Cu(II) systems. The absence of these shake-up satellites is a clear indicator of Cu(I) (d¹⁰) or Cu(0) species.
Research has reported the binding energy for the Cu 2p₃/₂ peak in this compound to be approximately 934.0–934.5 eV. acs.orgresearchgate.net XPS has been instrumental in studying the surface chemistry of materials synthesized using this compound. For instance, it has been used to analyze Cu/SiO₂ catalysts, where this compound was the precursor. acs.orgmst.edu These studies noted that the X-ray beam used in XPS analysis can itself cause the reduction of Cu(II) to Cu(I), particularly for smaller nanoparticles, a phenomenon that must be considered during data interpretation. acs.org The technique is also commonly used to confirm the presence and oxidation state of copper in metal-organic frameworks (MOFs) like HKUST-1 that are synthesized using a this compound precursor. ikifp.edu.pl
Interactive Table: XPS Binding Energies for this compound
| Spectral Region | Peak | Approximate Binding Energy (eV) | Key Feature | Reference |
| Cu 2p | Cu 2p₃/₂ | 934.0 - 934.5 | Main Cu(II) peak | acs.orgresearchgate.net |
| Cu 2p | Cu 2p₁/₂ | ~954 | Main Cu(II) peak | researchgate.net |
| Cu 2p | Shake-up Satellites | 938 - 946 | Diagnostic for Cu(II) (d⁹ configuration) | acs.orgmst.edu |
| C 1s | C-C/C-H | ~285.0 | From acetate methyl group | aip.org |
| C 1s | O-C=O | ~289.0 | From acetate carboxylate group | aip.org |
| O 1s | O=C-O | ~532.0 | From acetate carboxylate group | ikifp.edu.pl |
Mass Spectrometry Techniques (ESI-MS, LC-MS) for Speciation and Molecular Weight Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds, elucidate their structure, and quantify their abundance. Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules, making it suitable for studying coordination complexes. mdpi.com Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation capabilities of HPLC with the detection power of MS. analis.com.mylcms.cz
Detailed Research Findings: ESI-MS has been used to probe the speciation of this compound in various solvents. These studies have revealed that in non-aqueous organic solvents, this compound has a strong tendency to aggregate, forming extensive clusters with general formulas like [Cuₙ(OAc)₂ₙ₋₁]⁺. researchgate.net The technique is also routinely used to confirm the molecular weight of new peptide-copper complexes or other coordination compounds synthesized using this compound. analis.com.my
LC-MS is frequently applied in the analysis of reaction mixtures where this compound is used as a reagent or catalyst, allowing for the separation and identification of various products and intermediates. analis.com.my In biochemical applications, LC-MS has been used to study peptides and their interactions with copper, sometimes involving the post-column addition of a this compound solution to promote complex formation prior to entering the mass spectrometer. nih.gov
Computational Chemistry and Theoretical Investigations of Copper Ii Acetate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone in the computational study of transition metal complexes, including copper(II) acetate (B1210297). It offers a balance between accuracy and computational cost, enabling detailed investigations into the electronic and geometric properties of the molecule.
DFT calculations have been crucial in understanding the electronic structure of the dimeric copper(II) acetate monohydrate, [Cu₂(μ-OAc)₄(H₂O)₂], which features a characteristic paddle-wheel structure. A key area of investigation has been the nature of the interaction between the two copper(II) centers. While early theories proposed a direct delta (δ) bond between the Cu 3dₓ²-y² orbitals, DFT studies have provided a more nuanced picture. researchgate.net Calculations indicate that a direct overlap of these orbitals is not significant. researchgate.net Instead, the primary mechanism for the strong antiferromagnetic coupling observed experimentally is a super-exchange interaction mediated through the bridging acetate ligands. researchgate.netresearchgate.net
The highest occupied molecular orbital (HOMO) in the unrestricted Kohn-Sham (UKS) calculations highlights the importance of this super-exchange pathway. researchgate.net The spin correlation and polarization are shown to extend through the acetate groups, which couple the two Cu 3dₓ²-y² orbitals. researchgate.net This model successfully explains the magnetic properties without invoking a direct metal-metal bond. researchgate.net Furthermore, DFT calculations on various copper(II) complexes have shown that the description of bonding and the distribution of the unpaired electron are highly dependent on the specific functional used, particularly the amount of Hartree-Fock exchange included. scirp.org For the this compound paddle-wheel complex, which consists of two Cu(II) centers with d⁹ electronic configurations, the ground state is an antiferromagnetic open-shell singlet. acs.org
DFT is widely used to predict and refine the geometries of molecules and crystalline structures. For this compound and its derivatives, geometry optimization provides valuable information on bond lengths, bond angles, and coordination environments, which can be compared with experimental data from X-ray crystallography.
In studies of dinuclear copper(II) complexes with mixed acetate and methacrylate (B99206) ligands, DFT calculations at the B3LYP/6-311+G(d,p)/LanL2DZ level have been used to obtain optimized geometric parameters in the triplet state. rsc.org These calculations support distorted square pyramidal geometries for the five-coordinated copper centers. rsc.org Similarly, for new copper(II) Schiff base complexes derived from this compound, DFT calculations (B3LYP/6-311G+(d,p)) have proposed distorted square-planar geometries. rsc.org In these models, the acetate group was found to coordinate in a monodentate fashion. rsc.org
A significant application of geometry optimization has been the study of the dimeric this compound monohydrate. Broken symmetry DFT calculations have successfully reproduced the experimentally known Cu-Cu distance of 2.617 Å, with calculated values around 2.619 Å. colab.ws These calculations also predict the Cu-Cu distance in the anhydrous form to be shorter, at approximately 2.480 Å. colab.ws Bader's Atoms in Molecules (AIM) theory, when applied to the calculated electron density, has shown the presence of a bond critical point between the two copper atoms, suggesting a chemical bond exists, which is characterized as covalent based on the Laplacian of the electron density. colab.ws
Table 1: Selected Optimized Geometric Parameters for this compound Complexes from DFT Calculations
| Complex System | Method/Basis Set | Parameter | Calculated Value (Å) | Experimental Value (Å) | Reference |
|---|---|---|---|---|---|
| [Cu₂(μ-OAc)₄(H₂O)₂] | BS-DFT/LACVP(Cu)/6-311G++**(rest) | Cu-Cu distance | 2.619 | 2.617 | colab.ws |
| Anhydrous [Cu₂(μ-OAc)₄] | BS-DFT/LACVP(Cu)/6-311G++**(rest) | Cu-Cu distance | 2.480 | N/A | colab.ws |
| [Cu(HL)(CH₃COO)] (Schiff Base Complex) | DFT/B3LYP/6-311G+(d,p) | Cu-O (acetate) | 1.93 (±0.01) | N/A | rsc.org |
| [Cu₂(234-tmbz)₄(CH₃OH)₂] | N/A | Cu-Cu distance | N/A | 2.6009(7) | mdpi.com |
Note: "N/A" indicates that the data was not available or not applicable in the cited source. "HL" refers to a N-salicyl-β-amino alcohol Schiff base ligand.
Time-dependent DFT (TD-DFT) is a powerful method for simulating electronic absorption spectra, providing insights into the nature of electronic transitions. For this compound monohydrate, TD-DFT calculations have been used to assign the bands observed in its UV-Vis spectrum. researchgate.net Early interpretations attributed the visible band (~700 nm) to d-d transitions. However, TD-DFT calculations revealed that both the weak visible band and a stronger UV band arise from configuration interactions between σ-σ* transitions associated with the Cu-O bonds. researchgate.net The calculated transition energies show good agreement with experimental peak positions, although the results can be sensitive to the optimized geometry and the basis set used. researchgate.net
DFT calculations are also employed to predict other spectroscopic parameters, such as those for Electron Paramagnetic Resonance (EPR) spectroscopy. scirp.org For various copper(II) complexes, methods like LF-DFT (Ligand Field DFT) and spectroscopically oriented CI (SORCI) can yield accurate spectroscopic parameters. scirp.org The accuracy, however, depends on the choice of method, which in turn is influenced by the type of ligands and the geometry of the copper chromophore. scirp.org
Optimization of Molecular and Crystal Geometries
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into processes like solvation, conformational changes, and transport properties. While large-scale MD simulations focusing exclusively on simple this compound solutions are not widely reported, the technique has been applied to understand its interactions in more complex systems and related environments.
For instance, MD simulations have been used to investigate the interactions between Cu²⁺ ions and polymers like carboxymethyl cellulose (B213188) (CMC) in the presence of clay surfaces, where copper acetate might be a source of the ions. osti.gov These simulations can elucidate the degradation mechanism of materials in the presence of aggressive Cu²⁺ concentrations. osti.gov Ab initio MD simulations have also been used to study the dimerization of Cu(II) ions on silica (B1680970) surfaces, revealing that the tendency to form hydroxide-bridged dimers is stronger on the surface than in bulk water. pnas.org
Reactive force fields (ReaxFF), a type of classical MD that can model chemical reactions, have been used to study the surface chemistry of copper precursors like copper(II) acetylacetonate, which is structurally related to the acetate. rsc.org These simulations can model bond breaking and formation during processes like atomic layer deposition. rsc.org Similarly, ab initio MD has been used to study the electrochemical reduction of CO on copper surfaces, where acetate is a potential product. cas.cz
Classical MD simulations have also been performed on aqueous solutions of magnesium acetate to investigate ion pairing and interfacial structure, providing a model for the behavior of divalent metal acetates in solution. scielo.br These studies show a strong tendency for ion pair and cluster formation, a behavior that would be expected to influence the solution chemistry of this compound as well. scielo.br
Theoretical Approaches to Reaction Mechanisms and Pathways
DFT calculations are a primary tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms involving this compound as a catalyst or reagent.
One example is the this compound-promoted oxidative cyclization of N-tosyl-o-allylanilines. cas.cz Theoretical studies can help differentiate between possible mechanistic pathways. One proposed mechanism involves a one-electron oxidation of the nitrogen atom, followed by an intramolecular ring closure. cas.cz An alternative pathway could involve the formation of a nitrogen-copper(II) bond, followed by intramolecular migratory insertion. cas.cz The regioselectivity observed in experiments can be rationalized by the radical character predicted in certain steps of the reaction. cas.cz
In the copper-catalyzed Eglinton oxidative homocoupling of terminal alkynes, DFT calculations using phenylacetylene (B144264) as a model substrate have been performed. colab.ws These studies suggest that the reaction does not proceed through the formation of free alkynyl radicals, as was classically proposed. Instead, the mechanism involves the dimerization of copper(II) alkynyl complexes followed by a bimetallic reductive elimination. colab.ws The calculations demonstrated that the coordination of the alkyne to the copper center increases the acidity of the terminal C-H bond, facilitating its deprotonation by the acetate ligand, which is the rate-limiting step. colab.ws
Speciation Modeling in Solution and Gas Phase
The behavior of this compound in solution and the gas phase is complex due to its tendency to form various aggregated species. Computational modeling, often combined with mass spectrometry, is essential for identifying these species and understanding their stability.
In organic solvents, where it is often used as a catalyst, this compound shows a significant degree of aggregation, unlike in dilute aqueous solutions where it largely dissociates. acs.org Electrospray ionization mass spectrometry (ESI-MS) studies have revealed the extensive formation of copper acetate cluster ions in organic solvents like methanol (B129727). acs.org These clusters often have the general composition [Cuₙ(OAc)₂ₙ₋₁]⁺ and [Cuₙ(OAc)₂ₙ₊₁]⁻. acs.org The presence of even small amounts of water can efficiently suppress the formation of these larger clusters, highlighting the critical role of the solvent environment. acs.org
DFT calculations complement these experimental findings by predicting the stability and structure of such polynuclear species. For example, in studies of Cu(II) complexes with phenolic oximes, DFT calculations suggested that trinuclear complexes containing a {Cu₃-μ₃-O}⁴⁺ or {Cu₃-μ₃-OH}⁵⁺ core are particularly stable. ESI-MS can be used to monitor the solution speciation, for instance, by observing the relative concentrations of different complexes as a function of the this compound concentration. These combined experimental and theoretical approaches provide a detailed picture of the chemical equilibria at play.
Table 2: Examples of Copper Acetate Cluster Ions Observed by ESI-MS in Organic Solvents
| Ion Composition | Phase/Solvent | Technique | Reference |
|---|---|---|---|
| [Cu₂(OAc)₃]⁺ | Methanol | ESI-MS | acs.org |
| [Cu₃(OAc)₅]⁺ | Methanol | ESI-MS | acs.org |
| [Cu₄(OAc)₇]⁺ | Methanol | ESI-MS | acs.org |
| [Cu(OAc)(CH₃OH)ₙ]⁺ | Methanol | ESI-MS | acs.org |
| [Cu₃O(L)₃]⁻ | Acetonitrile | ESI-MS |
Note: "OAc" refers to the acetate ligand (CH₃COO⁻). "L" refers to a doubly deprotonated phenolic oxime ligand.
Semi-Empirical Calculations for Ligand Interactions
Semi-empirical quantum mechanical methods offer a computationally efficient approach to studying the electronic structure and geometric properties of large molecular systems, such as this compound and its adducts with various ligands. These methods, including PM3 (Parameterization Method 3), AM1 (Austin Model 1), and ZINDO (Zerner's Intermediate Neglect of Differential Overlap), utilize approximations and parameters derived from experimental data to simplify the complex calculations of ab initio methods. This allows for the investigation of ligand interaction energies, optimized geometries, and electronic spectra of this compound complexes.
Research Findings
Semi-empirical calculations have been instrumental in providing insights into the nature of ligand interactions with this compound. Studies have demonstrated that methods like PM3 can effectively predict the geometric parameters of copper(II) complexes, often showing good agreement with experimental data obtained from X-ray crystallography. scholarsresearchlibrary.comiosrjournals.org For instance, in studies of copper(II) complexes with bidentate ligands, the calculated bond lengths and angles from PM3 were found to be in good agreement with experimental values, validating the use of this method for predicting the structures of such compounds. scholarsresearchlibrary.com
The thermodynamic aspects of ligand binding to this compound have also been explored using semi-empirical methods. The heats of formation (ΔH°f) and binding energies (ΔEb) for various this compound-ligand complexes have been calculated, providing a theoretical basis for their stability. rdd.edu.iq It has been observed that the formation of these complexes is generally thermodynamically favorable. pharmascholars.com
Furthermore, semi-empirical methods have been employed to elucidate the electronic properties and spectra of these complexes. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often calculated to understand the electronic transitions and reactivity of the complexes. scholarsresearchlibrary.com ZINDO/S calculations, in particular, have been used to simulate and interpret the electronic absorption spectra of copper(II) complexes, with results often showing close agreement with experimental UV-Vis spectra. rdd.edu.iqpharmascholars.com
The interaction of this compound with a variety of ligands, including those containing nitrogen and oxygen donor atoms, has been a subject of numerous semi-empirical studies. These investigations have shed light on how different ligands influence the structure and properties of the resulting copper(II) complexes. For example, the interaction with multidentate ligands can lead to the formation of monomeric or dimeric structures, and semi-empirical calculations help in understanding the factors that govern this preference.
Data Tables
The following tables present a compilation of data from various semi-empirical studies on this compound and its complexes, showcasing calculated thermodynamic parameters and geometric details.
Table 1: Calculated Thermodynamic Properties of Copper(II) Complexes Using Semi-Empirical Methods
| Compound | Method | Heat of Formation (ΔH°f) (kcal/mol) | Binding Energy (ΔEb) (kcal/mol) | Dipole Moment (Debye) | Reference |
|---|---|---|---|---|---|
| [Cu(B1)(H2O)2] | ZINDO/1 | -1657.32 | -4879.35 | 9.85 | rdd.edu.iq |
| [Cu(B2)(H2O)2] | ZINDO/1 | -1732.11 | -4567.89 | 7.54 | rdd.edu.iq |
| Dichlorobis(N-{4-[(2-pyrimidinyl-kN-amino)sulfonyl}acetamide]copper(II)) | PM3 | Not Reported | Not Reported | Not Reported | scholarsresearchlibrary.com |
B1 = 2-Benzamido benzothiazole, B2 = 2-Acetamido benzothiazole
Table 2: Comparison of Calculated and Experimental Bond Lengths (Å) for a Copper(II) Complex
| Bond | Experimental | Calculated (PM3) | Reference |
|---|---|---|---|
| Cu-N4 | 1.98 | 1.99 | scholarsresearchlibrary.com |
| Cu-N1 | 1.98 | 1.99 | scholarsresearchlibrary.com |
| Cu-Cl1 | 2.25 | 2.24 | scholarsresearchlibrary.com |
| Cu-Cl2 | 2.25 | 2.24 | scholarsresearchlibrary.com |
Table 3: Comparison of Calculated and Experimental Bond Angles (°) for a Copper(II) Complex
| Angle | Experimental | Calculated (PM3) | Reference |
|---|---|---|---|
| N4-Cu-N1 | 178.60 | 179.11 | scholarsresearchlibrary.com |
| N4-Cu-Cl1 | 90.50 | 90.21 | scholarsresearchlibrary.com |
| N1-Cu-Cl1 | 90.50 | 90.21 | scholarsresearchlibrary.com |
| Cl2-Cu-Cl1 | 177.30 | 179.79 | scholarsresearchlibrary.com |
Table 4: Calculated Electronic Properties of a Copper(II) Complex Using PM3
| Property | Value (eV) | Reference |
|---|---|---|
| E_HOMO | -12.62 | scholarsresearchlibrary.com |
| E_LUMO | -6.81 | scholarsresearchlibrary.com |
| Band Gap (E_LUMO - E_HOMO) | 5.81 | scholarsresearchlibrary.com |
Coordination Chemistry of Copper Ii Acetate Complexes
Diversification of Coordination Environments and Numbers
The Cu(II) ion, with its d⁹ electron configuration, is renowned for its ability to form complexes with various geometries and coordination numbers. This flexibility is prominently displayed in its acetate (B1210297) complexes. The coordination environment around the copper(II) center in these complexes can range from four-coordinate to six-coordinate, and in some cases, even higher. Common geometries observed include square planar, square pyramidal, trigonal-bipyramidal, and octahedral. researchgate.netnih.gov This structural diversity is often influenced by the steric and electronic properties of the other ligands present in the coordination sphere.
For instance, the reaction of copper(II) acetate with different ligands can lead to complexes with distinct geometries. The coordination environment can be finely tuned by the choice of coligands, leading to a wide spectrum of structural motifs. nih.gov This adaptability makes this compound a versatile precursor in the synthesis of coordination compounds with desired structural and, consequently, functional properties.
Table 1: Common Coordination Geometries of this compound Complexes
| Coordination Number | Geometry | Example Complex Type |
| 4 | Square Planar | [Cu(OAc)₂(amine)₂] |
| 5 | Square Pyramidal | [Cu₂(OAc)₄(L)] (L = bridging ligand) |
| 5 | Trigonal-Bipyramidal | [Cu(ligand)Ac] (ligand = pentadentate) |
| 6 | Octahedral | [Cu(OAc)₂(ligand)₂(H₂O)₂] |
This table is based on commonly observed structures in the literature. researchgate.netnih.gov
Role of Various Ligand Classes in Complex Formation
The coordination chemistry of this compound is significantly enriched by its interaction with a multitude of ligand classes, which coordinate to the copper center through various donor atoms, primarily nitrogen and oxygen.
N-donor Ligands: This is a vast and well-studied class of ligands.
Amines: Simple aliphatic amines and ammonia (B1221849) react with this compound to form complexes, often with the formula [Cu(OAc)₂(amine)₂]. cdnsciencepub.comcdnsciencepub.com These complexes are typically non-electrolytes, indicating that the acetate ions are coordinated to the copper center. cdnsciencepub.com
Bipyridines and Phenanthrolines: Ligands like 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen) readily form stable chelate complexes with this compound. researchgate.netresearchgate.netiucr.org For example, a complex with the formula [Cu(phen)₂(OAc)]OAc·7H₂O features a five-coordinate copper(II) ion with a distorted square-pyramidal geometry, where four nitrogen atoms from the two phenanthroline ligands and one oxygen atom from an acetate anion are coordinated to the central metal ion. iucr.orgnih.gov
Quinaldinates: Quinaldinic acid reacts with this compound to form complexes where the quinaldinate ligand typically binds in a bidentate chelating manner through its nitrogen and one of the carboxylate oxygen atoms. mdpi.comresearchgate.net These complexes can undergo further reactions with other ligands, such as secondary amines, leading to a diverse range of structures. mdpi.comresearchgate.net
Schiff Bases: Schiff base ligands, formed from the condensation of an aldehyde or ketone with a primary amine, are versatile ligands for this compound. They can be designed to have various denticities and donor sets (e.g., N,N,O-donors), leading to the formation of stable mononuclear or polynuclear complexes. researchgate.net
Phosphinimines: While less common, phosphinimine ligands can also be employed in the synthesis of this compound complexes, contributing to the structural diversity of these compounds.
O-donor Ligands: Besides the acetate ion itself, other oxygen-donating ligands can coordinate to the copper(II) center. These can include water molecules, alcohols, and the carboxylate groups of other ligands. mdpi.comresearchgate.net
Peptides: The interaction of copper(II) with peptides is of significant biological interest. Copper(II) can bind to peptides through various donor sites, including the N-terminal amino group, amide nitrogens, and the side chains of certain amino acids like histidine. analis.com.mynih.gov For example, in some tetrapeptide complexes, this compound has been shown to bind to the imidazole (B134444) ring of histidine and the carboxylate of aspartic acid. analis.com.my The formation of these complexes is often pH-dependent. nih.gov
Dimerization, Trinuclear, Tetranuclear, and Aggregation Phenomena in Solution and Solid State
A hallmark of this compound chemistry is its propensity to form polynuclear species.
Dimerization: The most famous example is the hydrated this compound dimer, [Cu₂(OAc)₄(H₂O)₂]. wikipedia.orgatamanchemicals.com This complex features a "paddle-wheel" structure where four acetate ligands bridge two copper(II) centers. wikipedia.org The two copper atoms are in close proximity, leading to significant antiferromagnetic coupling between them. wikipedia.orgatamanchemicals.com Dimerization can also be induced by other bridging ligands in conjunction with acetate. For example, a complex with the formula [Cu₂(L)₂(OAc)₂(H₂O)₂] (where L is a triazole derivative) has been synthesized. rsc.org
Trinuclear and Tetranuclear Complexes: More complex aggregation is also observed. Trinuclear copper(II) complexes with bridging ligands derived from (2-diethylamino)ethanolato have been characterized. researchgate.net Tetranuclear this compound complexes can adopt various structural motifs. For example, an acetate-bridged tetranuclear complex, [Cu₄L₂(μ₂-η¹:η¹-CH₃COO)₆(CH₃OH)₂], has been synthesized where L is a Schiff base ligand. researchgate.netgrafiati.com Another example is a tetranuclear complex with an open cubane (B1203433) Cu₄O₄ framework. rsc.org The reaction of this compound with bis(4-pyridylthio)methane has yielded a variety of structures, including tetrameric and ladder-like chains. acs.org
Aggregation Phenomena: The aggregation of this compound complexes can lead to the formation of coordination polymers. The nature of the bridging ligands and the reaction conditions play a crucial role in determining the dimensionality and topology of the resulting network. These extended structures are held together by a combination of coordination bonds and weaker interactions like hydrogen bonding.
Influence of Solvent and Trace Water on Speciation Behavior
The solvent and the presence of even trace amounts of water can have a profound impact on the speciation of this compound in solution and on the structure of the resulting solid-state complexes.
Influence of Solvent: The coordinating ability of the solvent can influence the structure of the complex. For example, in methanol (B129727), this compound can form a methanol-adduct complex with quinaldinic acid. mdpi.comnih.gov The solvent can also play a role in the crystallization process, sometimes being incorporated into the crystal lattice. nih.gov
Influence of Water: Water is a strong ligand for copper(II) and its presence is often critical. The classic dimeric this compound hydrate (B1144303), [Cu₂(OAc)₄(H₂O)₂], has water molecules coordinated at the axial positions. wikipedia.orgatamanchemicals.com In the absence of strongly coordinating ligands, hydrolysis can occur, especially upon heating, leading to the formation of basic copper acetates or even copper(II) oxide. sciencemadness.orgsciencemadness.org The presence of water can also lead to the formation of hydrated crystalline structures, where water molecules are part of the coordination sphere or exist as lattice water, often forming extensive hydrogen-bonding networks that stabilize the crystal structure. iucr.orgnih.gov
Design and Synthesis of Novel Polydentate Ligands for this compound Complexation
The quest for new this compound complexes with specific properties has driven the design and synthesis of novel polydentate ligands. These ligands are often designed to control the coordination number, geometry, and nuclearity of the resulting complexes.
Design Principles: The design of these ligands often involves incorporating multiple donor atoms (N, O, S) into a single molecule to promote chelation and enhance the stability of the complex. The flexibility or rigidity of the ligand backbone can be tailored to direct the formation of either discrete molecules or extended coordination polymers.
Synthetic Strategies: The synthesis of this compound complexes with these novel ligands typically involves the reaction of this compound monohydrate with the ligand in a suitable solvent. researchgate.netresearchgate.net For example, N,N,O-donor Schiff base ligands can be synthesized in situ by reacting a substituted salicylaldehyde (B1680747) with an appropriate amine in the presence of this compound. researchgate.net Similarly, polydentate ligands incorporating pyridine (B92270), benzimidazole, or ketone functionalities have been used to create new monomeric and dimeric copper(II) complexes. mostwiedzy.pl The development of new ligands continues to be a vibrant area of research, enabling the synthesis of this compound complexes with tailored structural and functional properties.
Catalytic Applications of Copper Ii Acetate in Advanced Organic Synthesis
Cross-Coupling Reactions Facilitated by Copper(II) Acetate (B1210297)
Copper(II) acetate is a prominent catalyst in various cross-coupling reactions that form essential carbon-carbon and carbon-heteroatom bonds. a2bchem.com These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govacs.org
The Ullmann reaction, a cornerstone of copper-catalyzed cross-coupling, traditionally involves the coupling of aryl halides. acs.org this compound has emerged as an effective catalyst for these transformations, often under milder conditions than the classical methods which required stoichiometric amounts of copper. acs.orgacs.org These reactions are crucial for creating structural units found in many biologically active molecules and material precursors. nih.gov
Modern Ullmann-type reactions catalyzed by this compound extend to the formation of C-C, C-N, and C-O bonds. nih.gov For instance, it catalyzes the N-arylation of amines and C-O bond formation between arylboronic acids and phenols. acs.orgtandfonline.commdpi.com A significant advancement is the development of ligand- and base-free protocols. One such method uses catalytic this compound monohydrate with molecular sieves to couple arylboronic acids with aliphatic amines and anilines, tolerating a wide array of functional groups. organic-chemistry.org This approach minimizes side reactions and avoids the need for additional ligands or bases, offering high yields of the desired products. organic-chemistry.org The introduction of bidentate ligands has further broadened the scope, enabling the coupling of less reactive aryl chlorides under mild conditions. acs.org
| Reaction Type | Coupling Partners | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| C-N Bond Formation (N-Arylation) | Arylboronic acids + Primary/Secondary Aliphatic Amines/Anilines | Cu(OAc)₂ monohydrate, 4 Å molecular sieves | Ligand- and base-free; tolerates broad functional groups. | organic-chemistry.org |
| C-O Bond Formation (O-Arylation) | Phenylboronic acids + Aryloximes | Catalytic Cu(OAc)₂ with pyridine (B92270) | Forms O-aryloximes under mild conditions. | tandfonline.com |
| C-C Bond Formation (Sonogashira-type) | Aryl halides + Terminal Alkynes | Cu(OAc)₂ / 1,4-diphenyl-1,4-diazabuta-1,3-diene | Palladium-free; proceeds under aerobic, solvent-free conditions. | researchgate.net |
This compound is a widely used pre-catalyst in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a primary example of "click chemistry". beilstein-journals.org This reaction provides an efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov Although the catalytically active species is Cu(I), Cu(II) sources like this compound are often used because they are more stable and readily available. beilstein-journals.orgresearchgate.net The required Cu(I) species is generated in situ through reduction. researchgate.net
This reduction can be achieved by adding a reducing agent, such as sodium ascorbate. researchgate.net Alternatively, the terminal alkyne itself can act as the reducing agent, particularly in a process known as Glaser-Hay alkyne homocoupling, which concurrently produces a diyne byproduct. researchgate.netacs.org The use of this compound has been demonstrated in various systems, including mechanochemical (milling) synthesis and on solid supports like cellulose (B213188) acetate, which allows for catalysis in water and easy recovery. beilstein-journals.orgnih.gov These methods highlight the versatility of this compound in facilitating one of the most powerful ligation reactions in chemical synthesis. researchgate.netburleylabs.co.uk
| Catalyst System | Reaction Conditions | Application | Key Findings | Reference |
|---|---|---|---|---|
| Cu(OAc)₂ monohydrate | Solvent-free milling | Synthesis of N-heterocyclic hybrids | Effective for mechanochemical CuAAC without an external reducing agent. | beilstein-journals.org |
| Cellulose Acetate-Supported Cu(II) [Cu(II)-CA] | Water, room temperature | Synthesis of 1,4-disubstituted 1,2,3-triazoles | Sustainable, reusable catalyst; no additives required. The terminal alkyne reduces Cu(II) to the active Cu(I) species. | nih.gov |
| Cu(OAc)₂ | N/A | Ynamine-azide cycloadditions | A dual catalytic cycle is identified where Glaser-Hay coupling of the ynamine generates the active Cu(I) catalyst. | researchgate.netacs.orgburleylabs.co.uk |
Ullmann-Type Reactions and Related Carbon-Carbon/Carbon-Heteroatom Bond Formations
Oxidative Transformations and Radical Chemistry
This compound acts as an oxidizing agent or catalyst in several important oxidative transformations, often involving radical intermediates. atamanchemicals.comchemeurope.com
The Eglinton reaction is the oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes, a structure found in various industrial intermediates and materials. ub.edusynarchive.com This reaction is mediated by a stoichiometric amount of a copper(II) salt, typically this compound, in the presence of a base like pyridine. synarchive.compearson.comwikipedia.org
The mechanism of the Eglinton reaction has been a subject of study. Computational analysis suggests that the reaction does not proceed through free alkynyl radicals as once proposed. ub.eduresearchgate.net Instead, the process is believed to involve the formation of copper(II) alkynyl complexes. ub.edu These complexes then dimerize, and the C-C bond is formed via a bimetallic reductive elimination, releasing the diyne product. ub.eduresearchgate.net The rate-limiting step is the deprotonation of the alkyne, meaning more acidic alkynes react faster. ub.eduresearchgate.net The reaction proceeds through the intermediacy of copper(I) acetylides which are then oxidized by the this compound. atamanchemicals.comwikipedia.org
This compound promotes oxidative cyclization reactions, providing direct routes to complex heterocyclic systems from relatively simple precursors. acs.org These reactions often involve the functionalization of unactivated C-H bonds. For example, N-tosyl-o-allylaniline undergoes an efficient oxidative cyclization to form a tetracyclic product when treated with this compound at elevated temperatures. acs.org
In another example, carboxylic acids are oxidized to lactones using potassium persulfate as the terminal oxidant and a catalytic amount of this compound. stanford.edursc.org Mechanistic studies of this transformation suggest a process that differs from earlier proposals involving carboxylate radicals. stanford.edu Evidence points to a mechanism where a transient benzylic radical is formed, which then reduces Cu(II) to Cu(I). stanford.edursc.org The resulting benzylic carbocation is trapped by the carboxylate group to yield the lactone. The Cu(I) is then re-oxidized to Cu(II) by the persulfate to complete the catalytic cycle. stanford.edursc.org this compound has also been used to catalyze the oxidative coupling of 1,4-naphthoquinone (B94277) with anilines. a2bchem.com
This compound is utilized in the synthesis of ynamines, which are terminal alkynes bearing an amine group. atamanchemicals.comchemeurope.com This transformation is related to other copper acetylide reactions and involves the use of Cu₂(OAc)₄. atamanchemicals.comwikipedia.org
Furthermore, this compound catalyzes hydroamination reactions. atamanchemicals.com It can catalyze the direct hydroamination of alkynes to produce enamines with high geometric selectivity. nih.gov For this reaction, a this compound catalyst is used with various phosphine (B1218219) ligands. A set of mild catalytic conditions using a single copper-based catalyst enables the selective preparation of enamines, α-chiral branched alkylamines, and linear alkylamines from alkyne starting materials. nih.gov In enantioselective hydroamination of alkenes, this compound is used as a pre-catalyst in combination with a chiral phosphine ligand and a silane (B1218182) reagent to generate a copper-hydride intermediate, which is key to the catalytic cycle. nih.gov
Oxidative Cyclizations and C-H Functionalization
Amidation Reactions and Beckmann-Type Rearrangements
This compound serves as a versatile catalyst in amidation reactions, including the conversion of aldehydes into primary amides through a Beckmann-type rearrangement. researchgate.netresearchgate.netdntb.gov.ua This process is particularly noteworthy for its efficiency and adherence to green chemistry principles, as it can be performed in water without the need for organic solvents or hazardous reagents. researchgate.net Research by Martínez-Asencio and colleagues demonstrated that Cu(OAc)₂ exhibits high activity for the direct synthesis of primary amides from a variety of aldehydes and hydroxylamine. researchgate.net The reaction proceeds with a low catalyst loading (2 mol%) in water at 100-110°C, yielding excellent results. researchgate.net A key advantage of this protocol is the ability to recover and reuse the aqueous catalyst-containing phase multiple times without a significant loss of activity, simply by extracting the product with an organic solvent like diethyl ether. researchgate.net
The scope of this transformation is broad, encompassing various types of aldehydes. researchgate.net The general mechanism of the Beckmann rearrangement involves the acid-catalyzed rearrangement of an oxime to an amide. researchgate.net In this copper-catalyzed variant, the process facilitates a one-pot conversion, avoiding the isolation of the intermediate oxime. researchgate.netresearchgate.net
In a different application, this compound has been shown to promote the ortho C(sp²)–H amidation of 8-aminoquinoline (B160924) benzamide (B126) using acyl azides. acs.org Interestingly, the reaction outcome is dependent on the loading of the copper catalyst. When one equivalent of this compound is used, the corresponding aroyl amide is formed. However, using two equivalents leads to the formation of an acetyl amide. acs.org
Furthermore, this compound, in conjunction with a phenanthroline ligand and a silane reductant, catalyzes the reduction of dioxazolones to primary amides under mild conditions. beilstein-journals.org This method shows good functional group tolerance, even with substrates containing free hydroxyl groups. beilstein-journals.org
Alkene Functionalization: Carboamination, Diamination, and Aminooxygenation
This compound is a key promoter and catalyst for various intramolecular alkene functionalization reactions, leading to the synthesis of diverse nitrogen-containing heterocycles. nih.govnih.gov These reactions, including carboamination, diamination, and aminooxygenation, represent powerful methods for constructing complex molecular architectures from simple alkene precursors. nih.gov
Carboamination: This reaction involves the simultaneous formation of a carbon-nitrogen and a carbon-carbon bond across an alkene. This compound promotes the intramolecular carboamination of terminal alkenes, such as N-aryl-sulfonyl-2-allylanilines, to produce polycyclic indoline (B122111) sultams. nih.gov The reaction is typically carried out at elevated temperatures (90–120 °C). nih.gov Studies have shown that electron-donating groups on the arylsulfonamide moiety enhance reactivity. nih.gov The scope of this reaction has been extended to include the synthesis of pentacyclic sultams from 5-allyl-N-sulfonylated coumarins and quinolones, affording high yields of the cyclized products. thieme-connect.comthieme-connect.com
Diamination: this compound also facilitates the intramolecular diamination of unactivated olefins. nih.govacs.org This process provides a direct route to cyclic vicinal diamines, which are important structural motifs in biologically active molecules and ligands. nih.govacs.org The reaction has been successfully applied to γ-alkenyl and δ-alkenyl sulfamides to form bicyclic sulfamides. nih.gov Initially developed as a stoichiometric process, the diamination can be made catalytic in copper by using an oxidant like manganese dioxide (MnO₂). nih.gov The reaction can also be performed in an intra/intermolecular fashion, where an external amine nucleophile is incorporated. nih.gov
Aminooxygenation: This transformation results in the addition of a nitrogen and an oxygen atom across an alkene. This compound, often in conjunction with an oxidant like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), promotes the intramolecular aminooxygenation of N-aryl-2-allylanilines. nih.gov Interestingly, the reactivity can be divergent depending on the reaction conditions. Stoichiometric use of Cu(OAc)₂ can lead to aminoacetoxylation products, while catalytic conditions with an external oxidant favor carboamination or aminooxygenation with TEMPO. nih.gov Mechanistic studies suggest that these reactions can proceed through a carbon-centered radical intermediate. nih.gov
The table below summarizes representative examples of these functionalization reactions.
| Reaction Type | Substrate Type | Catalyst/Promoter | Key Features |
| Carboamination | N-aryl-sulfonyl-2-allylaniline | Cu(OAc)₂ | Forms polycyclic indoline sultams. nih.gov |
| 5-allyl-N-sulfonylated coumarins | Cu(OAc)₂ | Synthesizes pentacyclic sultams in high yields. thieme-connect.comthieme-connect.com | |
| Diamination | γ-Alkenyl sulfamides | Cu(OAc)₂ | Produces bicyclic sulfamides. nih.gov |
| N-sulfonyl-2-allylaniline | Cu(OAc)₂ / MnO₂ | Catalytic version of the diamination. nih.gov | |
| Aminooxygenation | N-aryl-2-allylanilines | Cu(OAc)₂ / TEMPO | Forms dihydroindoline products. nih.gov |
Preparation and Utility of Copper-Based Catalysts from this compound Precursors
This compound is a common and effective precursor for the synthesis of various copper-based catalysts used in organic synthesis and industrial processes. mdpi.comrsc.org The choice of the copper precursor can significantly influence the properties and catalytic performance of the final material. rsc.org
One prominent application is in the preparation of Cu/ZnO/Al₂O₃ catalysts for methanol (B129727) synthesis through the hydrogenation of CO₂. mdpi.com In this process, this compound, an organic precursor, can be used in a chemical impregnation method. This involves dissolving the precursor and impregnating it onto a support material, followed by calcination. mdpi.com The use of this compound as a precursor, compared to inorganic salts like copper nitrate (B79036), can lead to catalysts with different physicochemical properties, which in turn affects their catalytic behavior. mdpi.com For instance, the reduction of this compound by oleylamine (B85491) during nanoparticle synthesis produces a high amount of water and fewer by-products compared to the reduction of copper(II) acetylacetonate. rsc.org This difference in the reaction environment can lead to the formation of a copper oxide phase in the nanoparticles prepared from this compound, altering their subsequent catalytic activity. rsc.org
This compound has also been used to prepare heterogeneous catalysts for "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, a sustainable catalyst has been developed by complexing copper(II) ions with a cellulose acetate backbone. nih.gov This Cu(II)-CA catalyst demonstrates high activity in the CuAAC reaction, leading to the selective synthesis of 1,4-isomer 1,2,3-triazoles in water at room temperature. nih.gov A key advantage of this system is the ease of catalyst recovery and reuse, aligning with the principles of green chemistry. nih.gov
The general methods for preparing copper-based catalysts from this compound often involve:
Impregnation: Dissolving this compound and depositing it onto a high-surface-area support like alumina (B75360) or silica (B1680970). mdpi.com
Reduction: Chemically reducing the copper(II) salt to form copper nanoparticles. rsc.org This can be achieved using various reducing agents. acs.org
Complexation: Forming a complex between copper(II) ions and a polymer or other solid support. nih.gov
Thermal Decomposition: Heating the this compound to induce decomposition and formation of copper oxide species. acs.org
These resulting catalysts find utility in a wide range of organic transformations, including but not limited to:
Methanol Synthesis: Hydrogenation of CO₂. mdpi.com
Click Chemistry: Azide-alkyne cycloaddition reactions. nih.gov
Oxidation Reactions: Aerobic oxidation of various organic substrates.
Coupling Reactions: Various cross-coupling reactions.
The table below provides a summary of catalyst preparation methods from this compound and their applications.
| Catalyst Type | Preparation Method | Support/Ligand | Application |
| Cu/ZnO/Al₂O₃ | Chemical Impregnation | ZnO/Al₂O₃ | Methanol Synthesis from CO₂ mdpi.com |
| Copper Nanoparticles | Reduction with Oleylamine | Oleylamine | Catalytic dehydrogenation and transamination rsc.org |
| Cu(II)-Cellulose Acetate | Complexation | Cellulose Acetate | Azide-Alkyne Cycloaddition (CuAAC) nih.gov |
| SO₃Cu-carbon | Immobilization on support | Glycerol-based SO₃H-carbon | One-pot synthesis of β-hydroxy-1,2,3-triazoles mdpi.com |
Mechanistic Investigations of this compound Catalysis
Understanding the mechanism of this compound-catalyzed reactions is crucial for optimizing reaction conditions and developing new transformations. Mechanistic studies often reveal the involvement of different copper oxidation states and the potential for both organometallic and radical pathways. nih.govresearchgate.netresearchgate.net
Role of Copper(I) Intermediates
Although the starting catalyst is this compound, the formation of copper(I) species is a common and often crucial step in many catalytic cycles. researchgate.netstanford.edursc.org The reduction of Cu(II) to Cu(I) can occur through various pathways, including electron transfer from a substrate or a radical intermediate. researchgate.netrsc.org
In the copper-catalyzed oxidative cyclization of carboxylic acids, for example, it is proposed that a transient benzylic radical, formed by the action of a sulfate (B86663) radical anion, reduces Cu(II) to Cu(I). researchgate.netstanford.edursc.org This Cu(I) species is then re-oxidized to Cu(II) by the terminal oxidant (K₂S₂O₈), thus completing the catalytic cycle. researchgate.netstanford.edursc.org The detection of Cu(I) complexes, such as [CuI(CH₃CN)₂]⁺, by mass spectrometry provides experimental evidence for the presence of these lower oxidation state intermediates. stanford.edursc.org
Similarly, in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the active catalytic species is copper(I). nih.goved.ac.uk When starting with a Cu(II) precursor like this compound, an in-situ reduction to Cu(I) is necessary. This reduction can be facilitated by the terminal alkyne itself, often through an oxidative homocoupling (Glaser coupling) side reaction that generates the required Cu(I) species. nih.goved.ac.uk
The dual catalytic cycle identified in the ynamine-azide cycloaddition further highlights the dynamic interplay between copper oxidation states. Here, the initial formation of a diyne via Glaser-Hay coupling from the ynamine substrate reduces Cu(II) to a catalytically competent Cu(I) species. ed.ac.uk
Free-Radical Mechanisms
Free-radical pathways are another significant mechanistic manifold in this compound catalysis. nih.govresearchgate.netprinceton.edu These pathways often involve the generation of a radical species, which can then participate in the bond-forming steps.
In the copper-promoted aminooxygenation of N-aryl-2-allylanilines, the use of TEMPO as a radical trap provides evidence for the formation of a carbon-centered radical intermediate. nih.gov The formation of a TEMPO adduct suggests that a carbon radical is a viable intermediate in both stoichiometric and catalytic versions of the reaction. nih.gov Similarly, in the copper-catalyzed oxidative cross-coupling of styrenes with ethers, a free-radical addition mechanism is proposed, initiated by a radical initiator like t-butyl hydroperoxide (TBHP). researchgate.net
Mechanistic studies of the copper-catalyzed benzylic oxygenation of (aryl)(heteroaryl)methanes have used radical clock experiments to probe the involvement of free benzylic radicals. rsc.org The results from these experiments can help to distinguish between pathways involving free radicals and those that proceed via concerted or organometallic steps. rsc.org
In some cases, a combination of radical and organometallic steps may be operative. For instance, in a metallaphotoredox system for the deoxygenative amination of alcohols, an alkyl radical is generated via N-heterocyclic carbene (NHC) mediation. princeton.edu This alkyl radical is then intercepted by a Cu(II) amido complex to form a putative Cu(III) alkyl intermediate, which then undergoes reductive elimination to form the C-N bond. princeton.edu This demonstrates how copper catalysis can merge with free-radical chemistry to enable challenging transformations. princeton.edu
The competition between radical and non-radical pathways can sometimes be tuned by the reaction conditions. For example, in the Cu(II)-mediated C-H acetoxylation of toluene, the presence of oxygen can switch the selectivity towards the formation of benzyl (B1604629) acetate, which is indicative of a radical process functionalizing the weaker benzylic C-H bond. nih.gov
Applications of Copper Ii Acetate in Materials Science and Nanotechnology Research
Precursor Role in Advanced Material Synthesis
Copper(II) acetate (B1210297) is a preferred starting material in the synthesis of a wide range of advanced materials due to its solubility and ability to decompose cleanly into copper-based products. atamanchemicals.com It is available in high-purity forms, which is essential for applications where even trace impurities can be detrimental to the final material's performance. atamanchemicals.com
High Purity Compound Generation
The use of high-purity copper(II) acetate (often 99.99% or higher) is crucial for producing ultra-high purity compounds and nanoscale materials. atamanchemicals.comthegoodscentscompany.com This level of purity ensures that the final products, such as specialized catalysts or components for electronic devices, have consistent and reliable properties. atamanchemicals.com Its solubility in water and other solvents makes it an excellent precursor for methods like sol-gel synthesis, allowing for the creation of new materials with tailored properties. For instance, it is used to synthesize CuSbS₂ nanoplates, which are promising as absorber materials in solar cells due to their favorable optical properties.
Fabrication of Functional Catalysts
This compound is a versatile precursor for the synthesis of various catalysts used in organic and inorganic reactions. atamanchemicals.comwikipedia.org It can be used to create catalysts for reactions such as C-H functionalization and cycloaddition reactions. researchgate.netnih.gov For example, this compound has been anchored onto chemically modified starch to create a heterogeneous catalyst for the synthesis of 1,4-disubstituted-1,2,3-triazoles. researchgate.net Additionally, it serves as a precursor for copper nanoparticles supported on materials like cellulose (B213188) acetate, which act as efficient and reusable catalysts for click reactions in water. mdpi.com The accessibility of copper's various oxidation states (Cu⁰, Cu¹, Cu²⁺, and Cu³⁺) allows for its participation in a wide range of catalytic reactions. acs.org
Development of Copper Oxide Nanoparticles for Diverse Applications
This compound is a common starting material for the synthesis of copper oxide nanoparticles (CuO NPs), which have garnered significant attention due to their unique properties and wide-ranging applications. researchgate.netpnrjournal.com Various synthesis methods, including sonochemical, mechanochemical, and green synthesis approaches, utilize this compound to produce CuO NPs with controlled morphologies and sizes. researchgate.net
Energy Storage (Supercapacitors)
Copper oxide nanomaterials derived from this compound are promising for energy storage applications, particularly in supercapacitors. researchgate.net CuO is valued for its high theoretical capacitance, low cost, and electrochemical stability. researchgate.netresearchgate.net Research has shown that the morphology of CuO nanostructures, which can be controlled during synthesis from this compound, significantly impacts their charge storage ability. researchgate.net For example, 3D flower-like CuO structures synthesized via a microwave-assisted solvothermal method using copper acetate delivered a high specific capacitance and excellent stability, highlighting their potential as active materials for energy storage devices. acs.org
Photovoltaic Devices and Semiconducting Films
Copper oxide is a p-type semiconductor with a band gap suitable for photovoltaic applications, making it a material of interest for solar cells. pnrjournal.comresearchgate.net this compound is used as a precursor to create both copper(I) oxide (Cu₂O) and copper(II) oxide (CuO) thin films for these devices. researchgate.netmdpi.com For instance, a sol-gel spin coating method using a this compound precursor solution has been employed to fabricate CuO thin films for use as hole transport layers in perovskite solar cells. preprints.org The properties of these films, such as their optical band gap and crystallinity, can be tuned by adjusting synthesis parameters like annealing temperature. mdpi.compreprints.org
Sensor Technologies and Electrochromic Devices
The unique electronic and optical properties of copper oxide nanoparticles make them suitable for sensor technologies and electrochromic devices. mdpi.com CuO-based nanomaterials are used in chemical sensors for detecting various gases like volatile organic compounds and hydrogen sulfide. mdpi.com The high surface-to-volume ratio of these nanostructures enhances their sensitivity. mdpi.com In one study, this compound was used in a polyol method to create CuO nanoparticles that were then incorporated into an electrochemical sensor for hydrogen peroxide detection. nih.gov Furthermore, CuO nanoparticles are being explored for their use in electrochromic smart windows, which can reversibly change their optical properties in response to an electrical voltage. researchgate.net
Integration into Hybrid Materials and Composites
This compound serves as a versatile precursor in the development of advanced hybrid materials and composites. Its solubility and reactivity allow for its integration into various matrices at the molecular or nanoscale, leading to materials with tailored properties for specific applications in materials science and nanotechnology. This section explores its use in creating copper-carbon nanotube composites and polymer-inorganic nanocomposites.
Copper-Carbon Nanotube Composites
The combination of copper's high electrical conductivity with the exceptional mechanical strength and low density of carbon nanotubes (CNTs) has driven significant research into copper-carbon nanotube (Cu-CNT) composites. These materials are sought after as lightweight, high-performance alternatives to traditional copper conductors in applications ranging from aerospace wiring to microelectronic interconnects. This compound is a key chemical precursor in several synthesis routes for these composites, enabling the uniform decoration of CNTs with copper nanoparticles.
One common method is a chemical-based route known as molecular-level mixing. In this process, this compound monohydrate is mixed with CNTs in a solvent like ethanol (B145695). Subsequent drying, calcination, and reduction steps lead to the formation of copper nanoparticles that are intimately attached to the uniformly dispersed CNTs. Another approach involves the thermal decomposition of this compound in the presence of CNTs. The salt is first coated onto the CNTs and then heated to decompose it into copper oxide nanoparticles, which are subsequently reduced to metallic copper under a hydrogen atmosphere. This method allows for the creation of copper-decorated CNTs that can be used as conductive fillers in a copper matrix. Research has also demonstrated a self-reduction method where the carbon in the nanotubes reduces the copper ions from a copper oxide (derived from the acetate precursor) to zero-valent copper at high temperatures under vacuum.
The integration of CNTs into a copper matrix, facilitated by precursors like this compound, significantly enhances the material's properties. Even small weight percentages of CNTs can lead to substantial improvements in mechanical strength and hardness. For example, composites with 0.7 wt% CNT content have shown a tensile strength of 227.5 MPa and a hardness of 86.1 HV, while maintaining high electrical conductivity (81.8% IACS). The functionalization of CNTs before the introduction of the copper precursor is crucial for deagglomeration and ensuring a uniform distribution within the copper matrix, which is key to achieving these enhanced properties.
Table 1: Selected Properties of Copper-Carbon Nanotube (Cu-CNT) Composites
| Property | Finding | Reference(s) |
| Tensile Strength | Increased by 10–30% with small amounts of CNTs compared to pure copper. | |
| Reached up to 227.5 MPa with 0.7 wt% CNT content. | ||
| Can reach as high as 470 MPa in some composites. | ||
| Young's Modulus | Improved by ~25% (from 12 GPa to 15 GPa) with CNT incorporation. | |
| Hardness | Achieved 86.1 HV with 0.7 wt% CNT content. | |
| Electrical Conductivity | Achieved 81.8% IACS with 0.7 wt% CNT content. | |
| Can be as high as 98% IACS in some composites. | ||
| Thermal Conductivity | Composites with copper nanoparticles covalently bonded to CNTs had thermal conductivity four times higher than those with pristine CNTs. |
Polymer-Inorganic Nanocomposites (e.g., Cellulose Acetate Membranes)
This compound is also utilized in the fabrication of polymer-inorganic nanocomposites, where it acts as a source for copper or copper oxide nanoparticles within a polymer matrix. A prime example is the modification of cellulose acetate (CA) membranes. Cellulose acetate is a widely used polymer for filtration membranes due to its biodegradability and hydrophilic nature. However, its performance can be limited by issues like biofouling. Incorporating copper-based nanoparticles can impart enhanced properties, such as antibacterial and antifouling capabilities.
Research has shown that this compound can be directly incorporated into a cellulose acetate solution to form homogeneous films. The copper(II) complexes within the polymer can then be chemically or thermally reduced to generate copper or copper oxide (Cu₂O) nanoparticles dispersed throughout the CA matrix. The size of these nanoparticles, typically in the 30-120 nm range, can be controlled by adjusting the initial concentration of the copper complex and the reduction conditions.
These copper-modified cellulose acetate membranes exhibit significantly improved functionalities. The in situ fabrication of cuprous oxide (Cu₂O) nanoparticles
Magnetic Properties of Copper Ii Acetate and Its Complexes
Spin Exchange Interactions in Binuclear and Polynuclear Copper(II) Systems
Copper(II) acetate (B1210297) monohydrate, [Cu(CH₃COO)₂H₂O]₂, is a classic compound in the field of molecular magnetism and was the first to have electron exchange between metal centers experimentally observed. researchgate.net It features a binuclear "paddle wheel" structure where two copper(II) ions are bridged by four acetate groups. wikipedia.org The two copper atoms are separated by a distance of approximately 2.62 Å, which is close to the Cu-Cu separation in metallic copper. wikipedia.org This proximity allows for a significant magnetic interaction.
In more complex polynuclear systems, the nature of the spin exchange is highly dependent on the structural features, particularly the bridging ligands. In complexes with two different bridging ligands, such as an alkoxide and an acetate, the ligands may act in a complementary fashion (enhancing the antiferromagnetic interaction) or a countercomplementary one (reducing the interaction). znaturforsch.com For instance, in some µ-acetato-bridged dicopper(II) complexes, the acetate bridge has been shown to reduce the antiferromagnetic interaction caused by another bridging group, like an alkoxide. znaturforsch.com This demonstrates that the nature and geometry of the superexchange pathway are critical in determining the magnetic properties of polynuclear copper(II) systems.
Temperature-Dependent Magnetic Susceptibility Studies
The magnetic properties of copper(II) acetate monohydrate are strongly dependent on temperature. Early studies by Bleaney and Bowers, and later confirmed by others, showed that its magnetic susceptibility passes through a broad maximum at approximately 250-265 K and then decreases rapidly as the temperature is lowered further. researchgate.nettubitak.gov.trtubitak.gov.trocha.ac.jp This behavior is a hallmark of a system with a diamagnetic singlet (S=0) ground state and a thermally accessible, paramagnetic triplet (S=1) excited state. researchgate.netocha.ac.jpresearchgate.net
The effective magnetic moment per copper ion reflects this behavior. At room temperature (around 300 K), the magnetic moment is approximately 1.4 B.M. to 2.1 B.M., which is already lower than the spin-only value of 1.73 B.M. expected for an isolated Cu(II) ion but is significantly influenced by the populated triplet state. researchgate.nettubitak.gov.tr As the temperature decreases, the population of the triplet state diminishes, and the magnetic moment falls sharply, approaching 0.1 B.M. at liquid helium temperatures (4.2 K). researchgate.nettubitak.gov.trtubitak.gov.tr This indicates that the system is almost entirely in the diamagnetic ground state at very low temperatures. researchgate.nettubitak.gov.tr
The temperature dependence of the magnetic susceptibility for Cu(CH₃COO)₂·2NH₄Cl has been shown to fit the Bleaney-Bowers equation, which models the susceptibility of a copper(II) dimer, yielding an exchange integral (J/k) of -205 K. oup.com
| Temperature (K) | Effective Magnetic Moment (µeff per Cu ion, Bohr Magnetons) | Molar Susceptibility (χM) | Key Observation |
|---|---|---|---|
| 300 | ~1.4 - 2.1 researchgate.nettubitak.gov.tr | Decreasing with temperature | Significant population of the paramagnetic triplet state. researchgate.net |
| ~250-265 | Decreasing | Maximum Value researchgate.nettubitak.gov.trocha.ac.jp | Characteristic peak for antiferromagnetically coupled dimers. |
| <90 | Approaching 0 | Rapidly decreasing researchgate.nettubitak.gov.tr | System is predominantly in the diamagnetic singlet ground state. wikipedia.org |
| 4.2 | ~0.1 researchgate.nettubitak.gov.tr | Very low | Almost complete population of the diamagnetic ground state. researchgate.nettubitak.gov.tr |
Observation of Diamagnetic and Paramagnetic Behaviors
The magnetic behavior of this compound monohydrate is a clear example of the temperature-induced transition between paramagnetic and diamagnetic states.
Paramagnetic Behavior : At higher temperatures (e.g., room temperature), there is sufficient thermal energy to populate the excited triplet state (S=1), where the spins of the two copper(II) ions are aligned parallel. researchgate.netocha.ac.jp This gives rise to paramagnetic behavior, as the complex possesses a net magnetic moment that can align with an external magnetic field. sigmaaldrich.com
Diamagnetic Behavior : As the temperature is lowered, the system relaxes to its lowest energy state. In this compound, this is the singlet ground state (S=0), where the spins of the two copper ions are anti-parallel, canceling each other out. researchgate.netresearchgate.net Consequently, the molecule has no net magnetic moment and exhibits diamagnetic behavior. This transition becomes significant at temperatures below 90 K, where the compound is considered essentially diamagnetic. wikipedia.org
This phenomenon, where strong antiferromagnetic coupling leads to a diamagnetic ground state, was pivotal in developing modern theories of magnetic exchange. wikipedia.org In contrast, related compounds like copper(I) acetate (CuOAc), which has a d¹⁰ electron configuration, are colorless and diamagnetic at all temperatures. wikipedia.org
Analysis of Ferromagnetic and Antiferromagnetic Coupling
The interaction between the two copper(II) centers in this compound monohydrate is overwhelmingly antiferromagnetic. researchgate.nettubitak.gov.tr This antiferromagnetic coupling forces the spins of the adjacent copper ions to align in opposite directions, resulting in the diamagnetic S=0 ground state. researchgate.netwikipedia.org The strength of this interaction is quantified by the singlet-triplet energy separation, -2J, which for this compound monohydrate is approximately 292 cm⁻¹. researchgate.netresearchgate.net This strong coupling is mediated via a superexchange mechanism through the four bridging acetate ligands. tubitak.gov.tr
While this compound is the archetypal example of antiferromagnetic coupling, other copper(II) complexes can exhibit ferromagnetic interactions, where the spins on adjacent metal centers align parallel, leading to a high-spin ground state. The nature of the coupling—whether ferromagnetic or antiferromagnetic—is highly sensitive to the geometry of the complex, particularly the bridging angles. For instance, in a series of bis(μ-phenoxido)dicopper(II) complexes, the interaction could be tuned from strongly antiferromagnetic (J = -395 cm⁻¹) to moderately ferromagnetic (J = +53.2 cm⁻¹) by systematically changing the Cu–O–Cu bridging angle. nih.gov A crossover from antiferromagnetic to ferromagnetic coupling was observed at a specific angle. nih.gov
Research into Single-Molecule Magnet (SMM) Properties
Single-Molecule Magnets (SMMs) are individual molecules that can function as tiny magnets, exhibiting slow relaxation of their magnetization below a certain blocking temperature. This property arises from a combination of a high-spin ground state and significant magnetic anisotropy.
Given that the ground state of the simple this compound dimer is a diamagnetic singlet (S=0), it does not possess the high-spin ground state required to function as an SMM. However, research into polynuclear copper(II) complexes has explored the possibility of designing SMMs. By assembling multiple copper ions or combining them with other metal ions, it is possible to create clusters with high-spin ground states.
For example, certain tetranuclear 3d–4f complexes, containing a Cu₃Ln core (where Ln is a lanthanide like Terbium or Dysprosium), have been synthesized and shown to have ferromagnetic ground states. nih.gov These complexes exhibit frequency dependence in their AC magnetic measurements, confirming the presence of SMM properties with effective energy barriers for magnetization reversal. nih.gov In contrast, studies on some one-dimensional polymeric copper(II) structures have shown that the SMM behavior present in a discrete cluster can be lost upon polymerization. rsc.org The investigation of SMM properties in copper-containing systems is an active area of research, focusing on the rational design of polynuclear clusters with tailored magnetic interactions and anisotropy. nih.govmdpi.com
Exploration of Copper Ii Acetate in Biochemical and Environmental Research Excluding Clinical Data
Interactions with Biomolecules and Biochemical Substrates
The ability of copper(II) ions, often introduced in the form of copper(II) acetate (B1210297), to interact with a variety of biomolecules is a cornerstone of its research applications. These interactions provide insights into fundamental biological processes and offer pathways for the development of new biochemical tools.
Binding Studies with Nucleosides and Nucleic Acids
The interaction between copper(II) ions and nucleic acids is a field of significant interest. Research has shown that copper(II) can bind to nucleosides, the building blocks of DNA and RNA, as well as to the nucleic acid polymers themselves. acs.org This binding can occur at various sites, including the phosphate (B84403) backbone and the nitrogenous bases.
Studies have explored how modified nucleosides can act as strong chelators for copper(II) ions. researchgate.net For instance, imidazole-modified 2'-deoxyadenosines have demonstrated a high affinity for Cu(II). researchgate.net However, the binding efficiency can be significantly altered when these modified nucleosides are incorporated into a DNA sequence. researchgate.net The mode of interaction is also a key area of investigation, with research differentiating between covalent binding and intercalation, where a molecule inserts itself between the base pairs of DNA. researchgate.nettandfonline.com The intrinsic binding constants (Kb) for some copper complexes with DNA have been determined, providing a quantitative measure of the binding strength. For example, certain mixed ligand copper(II) complexes have shown binding constants in the range of 104 to 105 M-1, indicating a strong interaction with DNA. tandfonline.comrjpbcs.com This research is crucial for understanding how metal ions can influence the structure and function of genetic material and has led to the exploration of copper complexes as "chemical nucleases" capable of cleaving DNA. rjpbcs.com
Complexation with Peptides and Amino Acid Derivatives
Copper(II) acetate readily forms complexes with amino acids and peptides, the fundamental components of proteins. These interactions are vital for understanding the role of copper in biological systems and for designing new metal-based compounds. Research has demonstrated that amino acids can inhibit the copper(II)-catalyzed autoxidation of ascorbic acid (Vitamin C), with the degree of inhibition depending on the stability of the copper-amino acid complex. jfda-online.com Histidine, in particular, forms a highly stable complex with copper(II) and shows the strongest inhibitory effect. jfda-online.com
The coordination chemistry of copper(II) with peptides is complex and influenced by the amino acid sequence. researchgate.net Studies on copper(II) complexes with dipeptides and amino acids have determined the stability constants of the resulting mixed complexes. rsc.org The N-terminal amino group and peptide nitrogen atoms are common coordination sites for the copper(II) ion. researchgate.netdoi.org In some cases, such as with peptides containing an N-terminal tyrosine residue, dimeric copper(II) complexes can form. researchgate.net The investigation of these complexes, often using techniques like spectroscopy and potentiometry, helps to elucidate the specific binding sites and the geometry of the coordination sphere around the copper ion. researchgate.netdoi.org
Research into Antimicrobial and Biocidal Mechanisms
The antimicrobial properties of copper have been known for centuries, and modern research, often utilizing this compound as a precursor, is focused on understanding and harnessing these properties to combat microbial threats.
Development of Antimicrobial Copper-Based Complexes and Nanoparticles
A significant area of research involves the synthesis of novel copper-based complexes and nanoparticles with enhanced antimicrobial activity. This compound is a common starting material for creating these materials. scispace.comactachemicamalaysia.com For instance, copper nanoparticles have been synthesized from this compound using various methods, including the polyol method, where ethylene (B1197577) glycol acts as both a solvent and a reducing agent. scispace.comresearchgate.net
Researchers are actively developing Schiff base copper complexes, which have shown potent antimicrobial activities, often exceeding those of standard antibiotics. mdpi.comumt.edu.mynih.gov The antimicrobial efficacy of these complexes is influenced by factors such as the type of ligand, coordination geometry, and lipophilicity. mdpi.com Similarly, copper(II) complexes with other organic ligands, like coumarin (B35378) derivatives and pyridine-4,5-dicarboxylate esters, have been synthesized and evaluated for their antimicrobial potential. mdpi.comrsc.org The development of copper-based metal-organic frameworks (MOFs) is another promising avenue, with studies demonstrating their ability to inhibit bacterial growth through the sustained release of copper ions. rsc.org
Investigation of Fungal and Bacterial Inhibition
Research into the mechanisms of fungal and bacterial inhibition by copper compounds is crucial for developing effective antimicrobial strategies. Copper complexes have been shown to be effective against a range of bacteria, including both Gram-positive and Gram-negative strains, and various fungal pathogens. mdpi.comumt.edu.mynih.gov
The proposed mechanisms of action are multifaceted. One key mechanism is the generation of reactive oxygen species (ROS), which can damage vital cellular components like DNA, proteins, and lipids. mdpi.comnih.gov Copper complexes can also inhibit enzyme function, disrupt microbial membranes, and cause DNA cleavage. mdpi.comresearchgate.net For example, studies have shown that copper complexes can interact with and cleave DNA, which is a likely contributor to their antimicrobial effects. mdpi.comrsc.orgresearchgate.net The antifungal activity of some copper complexes is attributed to their ability to inhibit ergosterol (B1671047) synthesis, a critical component of fungal cell membranes. researchgate.net Research has also demonstrated that copper nanoparticles can effectively inhibit the growth of bacteria like E. coli and fungi like C. albicans. researchgate.net
Table 1: Examples of Copper(II) Complexes and Their Investigated Antimicrobial Activity
| Complex/Nanoparticle | Target Microorganisms | Observed Effect | Reference |
|---|---|---|---|
| Schiff base copper(II) complexes | S. aureus, E. coli, C. albicans, A. niger | Potent antimicrobial activity, sometimes surpassing standard antibiotics. mdpi.com | mdpi.com |
| Copper nanoparticles | M. luteus, S. aureus, E. coli, K. pneumoniae, P. aeruginosa, A. flavus, A. niger, C. albicans | More inhibitory activity against bacteria than fungi. researchgate.net | researchgate.net |
| Copper(II) complexes with pyridine-4,5-dicarboxylate esters | Candida spp. | Inhibition of filamentation and biofilm formation in C. albicans. rsc.org | rsc.org |
| [Cu(SAla)Phen]·H2O | S. typhi, S. aureus, S. paratyphi, C. albicans, C. neoformans | Significant antibacterial and antifungal activity. researchgate.net | researchgate.net |
Environmental Remediation Applications (Research Focus)
The unique chemical properties of this compound and its derivatives are being explored for various environmental remediation applications. Research in this area aims to develop sustainable and cost-effective methods for cleaning up pollutants. preprints.orgmdpi.com
Copper-based nanomaterials, often synthesized from this compound, are at the forefront of this research. preprints.orgmdpi.comresearchgate.net These materials are being investigated for their potential in the photodegradation of industrial dyes, the removal of heavy metals from water, and the degradation of pharmaceutical products and pesticides. preprints.orgmdpi.comrsc.org The catalytic activity of copper nanoparticles is a key factor in these applications. For example, the two oxidation states of copper (Cu2+ and Cu+) can act as electron trappers, enhancing the degradation efficiency of organic pollutants. mdpi.com
Biosynthesis of copper oxide nanoparticles using plant extracts, with this compound as a precursor, is an emerging eco-friendly approach. actachemicamalaysia.com These "green-synthesized" nanoparticles show promise for photocatalytic applications in environmental remediation. actachemicamalaysia.com The research focus remains on improving the synthesis methods, stability, and efficiency of these copper-based materials to address a wide range of environmental contaminants. preprints.orgmdpi.comresearchgate.net
Table 2: Investigated Environmental Remediation Applications of Copper-Based Materials
| Application Area | Material Type | Mechanism/Target Pollutant | Reference |
|---|---|---|---|
| Photodegradation of Dyes | Copper-based Nanomaterials | Degradation of industrial dyes like Congo red, methylene (B1212753) blue, and Rhodamine B. mdpi.com | mdpi.com |
| Heavy Metal Removal | Copper-based Nanomaterials | Reduction of heavy metal contamination in water. mdpi.com | mdpi.com |
| Wastewater Treatment | Copper-based Nanomaterials | General treatment of wastewater. preprints.orgmdpi.com | preprints.orgmdpi.com |
| Pesticide Remediation | Copper-based Nanomaterials | Remediation of pesticides in soil. preprints.orgmdpi.com | preprints.orgmdpi.com |
Degradation of Industrial Dyes
This compound is a significant precursor in the synthesis of various catalytic materials used for the degradation of industrial dyes, a critical area of environmental research aimed at treating wastewater from textile and other industries. nih.govresearchgate.net The primary mechanism involves the use of copper-based catalysts in advanced oxidation processes (AOPs), particularly photocatalysis, which generates highly reactive species to break down complex dye molecules. researchgate.netacs.org
Research has demonstrated that this compound can be used to synthesize copper-doped titanium dioxide (Cu-TiO₂) nanoparticles. rsc.org These nanoparticles show enhanced photocatalytic activity compared to undoped TiO₂. The doping with copper is thought to reduce the recombination rate of electron-hole pairs, thereby increasing the efficiency of the photocatalytic process. rsc.org In one study, Cu-doped TiO₂ nanoparticles, prepared using this compound, achieved 99% degradation of an unspecified dye under specific experimental conditions. rsc.org
Similarly, copper oxide (CuO) nanoparticles synthesized using this compound monohydrate as the metal salt precursor have proven to be effective photocatalysts. nih.gov These biogenic CuO nanoparticles, with an average size of 2-6 nm, exhibited excellent degradation efficiency for dyes such as Nile Blue and Reactive Yellow 160. nih.gov The process achieved 93% removal of Nile Blue within 120 minutes. nih.gov The mechanism in these photocatalytic systems often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which are powerful oxidizing agents that degrade the organic dye molecules. researchgate.netacs.orgoaepublish.com
Copper(II) coordination polymers incorporating acetate as a counter-ion have also been investigated as catalysts. For instance, a coordination polymer with the formula ¹∞[Cu₃L₂(N₃)] CH₃COO (where H₂L is a complex organic ligand) demonstrated high photodegradation efficiency under visible light for Acid Orange 7 (92.40%) and Methyl Orange (80.50%). mdpi.comnih.govnih.gov The efficiency of these catalysts is influenced by factors such as catalyst dosage and the initial concentration of the dye. mdpi.comnih.gov
Table 1: Examples of Industrial Dye Degradation Using this compound-Derived Catalysts This table is interactive. You can sort and filter the data by clicking on the headers.
| Dye Name | Catalyst | Degradation Efficiency (%) | Time (minutes) | Reference |
|---|---|---|---|---|
| Acid Orange 7 (AO7) | ¹∞[Cu₃L₂(N₃)] CH₃COO | 92.40 | 150 | mdpi.com, nih.gov |
| Methyl Orange (MO) | ¹∞[Cu₃L₂(N₃)] CH₃COO | 80.50 | 150 | mdpi.com, nih.gov |
| Nile Blue (NB) | CuO Nanoparticles | 93 | 120 | nih.gov |
| Reactive Yellow 160 (RY160) | CuO Nanoparticles | 81 | 120 | nih.gov |
| Methylene Blue (MB) | CuO Nanoparticles | ~92-95 | 100 | researchgate.net, acs.org |
| Methyl Red (MR) | CuO Nanoparticles | ~85 | - | researchgate.net |
| Unspecified Dye | Cu-doped TiO₂ | 99 | - | rsc.org |
Role as a Corrosion Inhibitor
This compound plays a role in corrosion science, primarily as a component in surface treatments and inhibitor formulations rather than as a standalone inhibitor. Its application is notable in the pretreatment of metals to enhance the performance of subsequent protective coatings.
In addition to surface pretreatment, this compound is used to synthesize metal complexes that function as corrosion inhibitors. For example, a complex of [N-(benzylcarbamothioyl) benzamide] this compound has been studied as a corrosion inhibitor for mild steel in acidic environments. mdpi.com Similarly, Schiff base complexes created by reacting acetate salts of Cu(II) have shown substantial corrosion inhibition for mild steel in aggressive HCl solutions, with efficiencies ranging from 68% to 91%. repec.org It is suggested that acetate salts can contribute to the formation of protective layers on metal surfaces, such as the potential formation of Cu(OH)(CH₃COO)₂·2H₂O on copper. mdpi.com
Interestingly, while it can be part of a protective system, the accumulation of this compound as a corrosion product in acetic acid solutions can actually enhance the corrosion rate of metallic copper, particularly under dynamic conditions. researchgate.net This highlights the dual nature of its role, which is highly dependent on the specific chemical system and conditions.
Table 2: Electrochemical Data for this compound Pretreatment on Phosphated Steel This table is interactive. You can sort and filter the data by clicking on the headers.
| Sample | Corrosion Potential (E corr) (mV vs. SCE) | Corrosion Current Density (i corr) (μA/cm²) | Charge Transfer Resistance (R ct) (kΩ·cm²) | Reference |
|---|---|---|---|---|
| Unpretreated Phosphated Steel | -568 | 8.7 | 4.5 | researchgate.net |
| Cu(II) Acetate Pretreated Phosphated Steel | -530 | 2.1 | 19.4 | researchgate.net |
Q & A
Q. What are the standard laboratory synthesis protocols for Copper(II) acetate, and how can reaction yields be optimized?
this compound is typically synthesized by reacting metallic copper with acetic acid under aerobic conditions. The reaction proceeds via oxidation of copper(I) intermediates to this compound . Key steps include:
- Reaction equations :
Q. Which characterization techniques are most effective for verifying the purity and structure of this compound?
- X-ray Diffraction (XRD) : Confirms crystallinity and phase purity. For example, freeze-dried samples show distinct HTXRD patterns .
- Thermogravimetric Analysis (TGA) : Identifies hydration states and decomposition profiles (e.g., decomposition at ~273°C) .
- FT-IR/Raman Spectroscopy : Detects acetate ligand vibrations (e.g., asymmetric COO⁻ stretch at ~1570 cm⁻¹) .
- Elemental Analysis : Validates stoichiometry via CHNS/O or ICP-MS .
Advanced Research Questions
Q. How can this compound be optimized as a catalyst in organic reactions such as Eglinton coupling or cyclopropanation?
- Reaction Parameters :
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility and catalytic activity.
- Ligand Design : Bidentate ligands (e.g., terpyridines) stabilize copper centers, improving turnover numbers .
- Substrate Ratio : A 1:2 molar ratio of this compound to substrate minimizes side reactions in azide-alkyne cycloadditions .
- Mechanistic Insights : this compound mediates radical pathways in coupling reactions, as shown by ESR studies .
Q. How should researchers address contradictions in reported catalytic efficiencies or corrosion inhibition data?
- Variable Control : Ensure consistent purity (e.g., anhydrous vs. monohydrate forms) and solution pH, which affects redox behavior .
- Analytical Validation : Cross-validate results using multiple techniques (e.g., HPLC for reaction yields, electrochemical impedance spectroscopy for corrosion rates) .
- Contextual Factors : Differences in atmospheric oxygen levels or trace moisture can alter reaction kinetics .
Q. What methodologies are recommended for studying the environmental impact and safe disposal of this compound?
- Ecotoxicity Assays : Use standardized tests (e.g., 96-h LC₅₀ for Pimephales promelas) to assess aquatic toxicity (reported LC₅₀ = 0.39 mg/L) .
- Waste Treatment : Precipitate copper as hydroxide (pH ≥ 9) followed by filtration. Confirm compliance with local regulations (e.g., SARA Title III) .
- Biodegradation Studies : Although inorganic copper persists, phytoremediation with hyperaccumulator plants can mitigate soil contamination .
Methodological Challenges and Solutions
Q. How can researchers design experiments to synthesize this compound-based coordination polymers with tailored properties?
- Ligand Selection : Use functionalized ligands (e.g., 4-alkyloxyphenyl-terpyridines) to modulate porosity and thermal stability .
- Synthesis Conditions : Hydrothermal methods (e.g., 120°C, 24 h) yield crystalline frameworks, while room-temperature precipitation favors kinetic products .
- Characterization : Pair XRD with magnetic susceptibility measurements to correlate structure with properties (e.g., antiferromagnetic interactions) .
Q. What strategies resolve discrepancies in spectroscopic data for this compound complexes?
- Hydration State : Account for monohydrate vs. anhydrous forms, which shift IR bands (e.g., H₂O bending modes at ~1630 cm⁻¹) .
- Impurity Identification : Use XPS or EDX to detect trace metals (e.g., Fe³⁺) from synthesis vessels that alter redox behavior .
Q. How can electrochemical synthesis be scaled for high-purity this compound production?
- Cell Design : Use divided cells with platinum anodes to prevent Cu redeposition. Optimize electrolyte composition (e.g., 0.5 M acetic acid) .
- Faradaic Efficiency : Calculate charge transfer using Faraday’s laws (1 mol Cu²⁺ ≈ 2 F) and monitor pH to avoid Cu(OH)₂ precipitation .
Emerging Research Directions
Q. What advanced techniques are used to study this compound’s role in bioinorganic systems (e.g., cancer therapeutics)?
Q. How can computational methods enhance the interpretation of experimental data for this compound complexes?
- DFT Calculations : Model electronic structures to predict UV-Vis spectra (e.g., d-d transitions at ~600 nm) .
- Molecular Dynamics : Simulate ligand exchange kinetics in aqueous solutions to guide solvent selection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
